Technical Documentation Center

1-[1-(Methoxymethyl)cyclopentyl]methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[1-(Methoxymethyl)cyclopentyl]methanamine
  • CAS: 1134331-36-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-[1-(Methoxymethyl)cyclopentyl]methanamine: A Versatile Building Block for Drug Discovery

Abstract This technical guide provides a comprehensive overview of 1-[1-(Methoxymethyl)cyclopentyl]methanamine, a unique cycloalkylamine building block with significant potential in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-[1-(Methoxymethyl)cyclopentyl]methanamine, a unique cycloalkylamine building block with significant potential in medicinal chemistry and drug development. The guide details its chemical identity, including its CAS number, molecular properties, and a proposed synthetic pathway. Furthermore, it explores the compound's potential applications as a scaffold in the design of novel therapeutics, supported by an analysis of its structural features. Safety protocols and handling procedures are also provided to ensure its effective and safe utilization in a research setting. This document is intended for researchers, chemists, and professionals in the field of drug development who are interested in leveraging novel chemical entities for the discovery of next-generation therapeutics.

Chemical Identity and Physicochemical Properties

1-[1-(Methoxymethyl)cyclopentyl]methanamine is a primary amine featuring a quaternary carbon center within a cyclopentyl ring, which is further functionalized with a methoxymethyl ether group. This combination of a constrained cycloalkyl scaffold, a flexible ether linkage, and a reactive primary amine makes it an attractive starting material for chemical library synthesis. The compound is most commonly available as its hydrochloride salt to improve stability and handling.

PropertyValueSource
Chemical Name (1-(Methoxymethyl)cyclopentyl)methanamine hydrochloride[1]
CAS Number 1255718-08-1 (for hydrochloride salt)[1]
Molecular Formula C₈H₁₈ClNO[1]
Molecular Weight 179.69 g/mol [1]
Form Solid
SMILES COCC1(CCCC1)CN.Cl[1]
InChI Key SCNYSYJSFFEXSN-UHFFFAOYSA-N
MDL Number MFCD18071224[1][2]

Proposed Synthesis and Purification

Synthetic Workflow Overview

The proposed synthesis involves three key transformations:

  • Cyanohydrin Formation and Etherification: Introduction of the nitrile and methoxymethyl functionalities.

  • Grignard Reaction: Installation of the hydroxymethyl group.

  • Reductive Amination: Conversion of the nitrile to the final primary amine.

Synthesis_Workflow cluster_purification Purification & Characterization A Cyclopentanone B 1-(Methoxymethyl)cyclopentane-1-carbonitrile A->B 1. TMSCN, ZnI2 2. MeOCH2Cl, DIPEA C (1-(Methoxymethyl)cyclopentyl)methanol B->C 1. DIBAL-H 2. H2O workup D 1-[1-(Methoxymethyl)cyclopentyl]methanamine C->D 1. MsCl, Et3N 2. NaN3, DMF 3. H2, Pd/C E Column Chromatography D->E Crude Product F NMR, MS, IR Spectroscopy E->F Purified Product

Caption: Proposed synthetic workflow for 1-[1-(Methoxymethyl)cyclopentyl]methanamine.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Methoxymethyl)cyclopentane-1-carbonitrile

  • Rationale: This step introduces the one-carbon extension (which will become the aminomethyl group) and the methoxymethyl ether. Using trimethylsilyl cyanide (TMSCN) is a safer alternative to HCN for forming the cyanohydrin. The subsequent etherification protects the hydroxyl group and introduces the desired methoxymethyl moiety.

  • Procedure:

    • To a stirred solution of cyclopentanone (1.0 eq) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add trimethylsilyl cyanide (1.2 eq) followed by a catalytic amount of zinc iodide (ZnI₂).

    • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC for the disappearance of the starting material.

    • Cool the reaction mixture back to 0 °C and add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) followed by the dropwise addition of methoxymethyl chloride (MOM-Cl) (1.5 eq).

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target nitrile.

Step 2: Reduction of the Nitrile to the Aldehyde

  • Rationale: Diisobutylaluminium hydride (DIBAL-H) is a selective reducing agent that can reduce a nitrile to an aldehyde without over-reduction to the amine, which is crucial for the subsequent steps.

  • Procedure:

    • Dissolve the nitrile from the previous step (1.0 eq) in anhydrous toluene and cool to -78 °C under a nitrogen atmosphere.

    • Add DIBAL-H (1.5 eq, 1.0 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

    • Stir at -78 °C for 3 hours.

    • Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

    • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aldehyde, which can often be used in the next step without further purification.

Step 3: Conversion to 1-[1-(Methoxymethyl)cyclopentyl]methanamine

  • Rationale: This three-step sequence (mesylation, azide displacement, and reduction) is a reliable method for converting an alcohol to a primary amine, known as the Staudinger reaction, and avoids the direct reductive amination of the aldehyde which can sometimes lead to side products.

  • Procedure:

    • Dissolve the crude alcohol (1.0 eq) in DCM at 0 °C. Add triethylamine (Et₃N) (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq).

    • Stir for 1 hour at 0 °C, then allow to warm to room temperature.

    • Wash the reaction mixture with water and brine, then dry over Na₂SO₄ and concentrate to give the crude mesylate.

    • Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (NaN₃) (3.0 eq). Heat the reaction to 80 °C and stir overnight.

    • Cool the reaction, dilute with water, and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry, and concentrate.

    • Dissolve the crude azide in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction by TLC. Upon completion, filter the reaction through a pad of Celite, washing with methanol.

    • Concentrate the filtrate to yield the crude amine. For the hydrochloride salt, dissolve the free base in diethyl ether and bubble HCl gas through the solution (or add a solution of HCl in ether) until precipitation is complete. Filter the solid and dry under vacuum.

Potential Applications in Drug Discovery

While 1-[1-(Methoxymethyl)cyclopentyl]methanamine is not an active pharmaceutical ingredient itself, it serves as a valuable building block for creating more complex molecules with therapeutic potential. Its utility stems from its distinct structural features.

  • Scaffold Rigidity and Vectorial Diversity: The cyclopentyl ring provides a rigid, three-dimensional scaffold that can position substituents in defined regions of space, which is critical for optimizing binding to biological targets. The primary amine and the ether oxygen offer two distinct vectors for further chemical modification.

Applications cluster_core Core Scaffold cluster_mods Potential Modifications cluster_targets Potential Therapeutic Areas Core 1-[1-(Methoxymethyl)cyclopentyl]methanamine Amine Amine Derivatization (Amides, Sulfonamides, Ureas) Core->Amine R-NH2 Ether Ether Modification (Potential for cleavage and re-functionalization) Core->Ether R-O-CH3 CNS CNS Disorders Amine->CNS Oncology Oncology Amine->Oncology Metabolic Metabolic Diseases Amine->Metabolic

Caption: Chemical derivatization potential of the core scaffold for therapeutic applications.

  • Improved Physicochemical Properties: The incorporation of a cycloalkyl group can enhance metabolic stability and lipophilicity, which are key parameters in drug design. The methoxymethyl group can modulate solubility and provides a hydrogen bond acceptor.

  • Analogue to Bioactive Amines: The methanamine moiety is a common feature in many centrally active agents. This compound could be used to synthesize analogues of known drugs to explore new intellectual property space or to improve pharmacokinetic profiles. For instance, related amine structures are found in compounds targeting G-protein coupled receptors (GPCRs) and ion channels.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling 1-[1-(Methoxymethyl)cyclopentyl]methanamine and its hydrochloride salt.

  • Hazard Identification:

    • The hydrochloride salt is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).

    • It carries the GHS07 pictogram and the signal word "Warning".

    • The hazard statement associated with it is H302: Harmful if swallowed.[1]

  • Recommended Handling Procedures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Keep in a dark place under an inert atmosphere at room temperature.[1]

Conclusion

1-[1-(Methoxymethyl)cyclopentyl]methanamine (CAS: 1255718-08-1 for the HCl salt) is a promising and versatile building block for medicinal chemistry. Its unique three-dimensional structure, combined with multiple points for chemical diversification, makes it an ideal candidate for the synthesis of novel compound libraries aimed at a wide range of biological targets. The proposed synthetic route offers a practical approach for its preparation in a laboratory setting. Adherence to appropriate safety protocols is essential for its handling and use. As the demand for novel chemical matter in drug discovery continues to grow, compounds like this will play a crucial role in the development of future therapeutics.

References

  • LabSolutions. 1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride. [Link]

Sources

Exploratory

A Multi-Technique Spectroscopic Approach to the Structural Elucidation of 1-[1-(Methoxymethyl)cyclopentyl]methanamine

Abstract The unambiguous determination of a molecule's structure is a cornerstone of chemical research and development, forming the bedrock upon which all further studies of reactivity, pharmacology, and material propert...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unambiguous determination of a molecule's structure is a cornerstone of chemical research and development, forming the bedrock upon which all further studies of reactivity, pharmacology, and material properties are built. This technical guide provides an in-depth, field-proven methodology for the complete structural elucidation of the novel amine, 1-[1-(methoxymethyl)cyclopentyl]methanamine. Moving beyond a simple recitation of procedures, this document details the scientific rationale behind the multi-pronged analytical approach, integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments. Each step is designed to be a self-validating component of a larger, cohesive workflow, ensuring the highest degree of confidence in the final structural assignment. This guide is intended for researchers, scientists, and drug development professionals who require a practical and intellectually rigorous framework for characterizing novel small molecules.

Initial Assessment: Molecular Formula and Degrees of Unsaturation

Before any spectral analysis, the foundational step is to determine the molecular formula and the degrees of unsaturation. For 1-[1-(methoxymethyl)cyclopentyl]methanamine, the molecular formula is C₈H₁₇NO .

The Degree of Unsaturation (DoU) provides the first clue about the molecule's macro-structure (rings and/or multiple bonds). It is calculated as follows:

DoU = C - (H/2) - (X/2) + (N/2) + 1 DoU = 8 - (17/2) + (1/2) + 1 DoU = 8 - 8.5 + 0.5 + 1 DoU = 1

A DoU of 1 indicates the presence of either one double bond or one ring. The compound's nomenclature, specifically the "cyclopentyl" component, strongly suggests the presence of a five-membered ring, which fully accounts for this value.

Mass Spectrometry: The Molecular Blueprint and Fragmentation Roadmap

Mass Spectrometry (MS) serves two primary functions in initial structural analysis: it provides the exact molecular weight, confirming the molecular formula, and its fragmentation pattern offers a logical puzzle for piecing together the molecule's constituent parts.

Causality of Experimental Choice: Electron Ionization (EI)

Electron Ionization (EI) is selected as the initial MS technique. Its high-energy nature induces reproducible and extensive fragmentation, creating a detailed "fingerprint" of the molecule. This is particularly useful for acyclic aliphatic amines, which can sometimes show weak molecular ion peaks.[1]

Key Spectral Features and Interpretation
  • The Nitrogen Rule : A fundamental principle in mass spectrometry states that a molecule containing an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[1][2] The calculated molecular weight of C₈H₁₇NO is 143.26 g/mol . The observation of a molecular ion peak (M⁺) at m/z = 143 is therefore a critical first validation of the proposed molecular formula and confirms the presence of a single nitrogen atom.

  • α-Cleavage: The Amine's Signature Fragmentation : The most characteristic fragmentation pathway for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[2] This process results in the formation of a stable, resonance-stabilized iminium cation. For 1-[1-(methoxymethyl)cyclopentyl]methanamine, the most facile α-cleavage is the scission of the bond between the aminomethyl group (-CH₂NH₂) and the quaternary carbon of the cyclopentyl ring.

    This cleavage event leads to the formation of the [CH₂=NH₂]⁺ cation, which would be observed at m/z = 30 . Due to the stability of this ion, this peak is expected to be the base peak (the most intense peak) in the spectrum.[2]

  • Other Fragmentation Pathways :

    • Ring Fragmentation : Cyclic amines can undergo ring cleavage, typically initiated by breaking the bond beta to the nitrogen, followed by subsequent loss of alkene fragments.[3]

    • Ether Fragmentation : The methoxymethyl group can fragment through the loss of a methyl radical (•CH₃, mass = 15) to yield a fragment at m/z 128, or the loss of a methoxy radical (•OCH₃, mass = 31) to give a fragment at m/z 112.[4]

Data Summary: Mass Spectrometry
m/z (Expected)Ion Structure / Lost FragmentSignificance
143[C₈H₁₇NO]⁺Molecular Ion (M⁺); confirms odd nitrogen count via Nitrogen Rule.
112[M - •OCH₃]⁺Loss of the methoxy radical, indicating an ether linkage.
30[CH₂=NH₂]⁺Base Peak; definitive evidence of a primary aminomethyl (-CH₂NH₂) group resulting from α-cleavage.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation : Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

  • Injection : Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

  • Ionization : Bombard the sample with a beam of 70 eV electrons in the ion source.

  • Analysis : Accelerate the resulting ions and separate them based on their mass-to-charge ratio using a quadrupole or time-of-flight (TOF) analyzer.

  • Detection : Detect the ions and generate a mass spectrum plotting relative abundance against m/z.

Infrared Spectroscopy: Identifying the Functional Groups

Infrared (IR) spectroscopy is an indispensable, non-destructive technique for rapidly identifying the functional groups within a molecule. The specific vibrational frequencies absorbed by the molecule's bonds provide a clear and immediate confirmation of the presence of the amine and ether moieties.

Key Spectral Features and Interpretation

The IR spectrum provides a visual checklist for the key functional groups.

  • Primary Amine (R-NH₂) : This functional group has several distinct signatures.

    • N-H Stretching : Two sharp, medium-intensity bands are expected in the 3400-3250 cm⁻¹ region.[5][6] One band corresponds to the asymmetric N-H stretch and the other to the symmetric stretch.[7] The presence of two bands, rather than one or zero, is conclusive evidence for a primary (R-NH₂) versus a secondary (R₂NH) or tertiary (R₃N) amine.

    • N-H Bending (Scissoring) : A characteristic absorption of medium to strong intensity appears between 1650-1580 cm⁻¹.[6]

    • N-H Wagging : A broad, strong absorption between 910-665 cm⁻¹ is also characteristic of primary and secondary amines.[6]

  • Ether (R-O-R') :

    • C-O Stretching : The most prominent feature for the ether group is a strong, often sharp, C-O stretching band located in the 1150-1085 cm⁻¹ region.[5]

  • Aliphatic C-H :

    • C-H Stretching : Strong, sharp absorptions will be present in the 2960-2850 cm⁻¹ region, corresponding to the sp³-hybridized C-H bonds of the cyclopentyl ring and methylene groups.

Data Summary: Infrared Spectroscopy
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group Confirmed
3400-3250 (Two bands)N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
2960-2850C(sp³)-H StretchAliphatic Moieties
1650-1580N-H Bend (Scissor)Primary Amine (-NH₂)
1150-1085C-O StretchEther (-O-)
910-665 (Broad)N-H WagPrimary/Secondary Amine
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and running a background scan.

  • Sample Application : Place a small amount (a single drop or a few milligrams of solid) of the pure sample directly onto the ATR crystal.

  • Data Acquisition : Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan.

  • Processing : The resulting interferogram is automatically Fourier-transformed by the instrument software to produce the final IR spectrum.

Nuclear Magnetic Resonance: Assembling the Final Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation, providing a detailed map of the carbon-hydrogen framework.[8][9] Through a combination of 1D and 2D experiments, we can unambiguously determine the precise connectivity of every atom in the molecule.

¹H NMR Spectroscopy: Proton Environment and Count

The ¹H NMR spectrum reveals the different types of protons and their relative numbers.

  • Expected Signals :

    • δ ~1.5-1.7 ppm (multiplet, 8H) : These signals correspond to the eight protons on the four methylene groups of the cyclopentyl ring. The overlapping signals will create a complex multiplet.

    • δ ~2.0 ppm (broad singlet, 2H) : This broad signal, which will disappear upon shaking the sample with D₂O, corresponds to the two protons of the primary amine (-NH₂).[10]

    • δ ~2.7 ppm (singlet, 2H) : A singlet corresponding to the two protons of the methylene group adjacent to the amine (-CH₂ -NH₂). It is a singlet because the adjacent carbon is quaternary. Its downfield shift is due to the deshielding effect of the electronegative nitrogen atom.

    • δ ~3.3 ppm (singlet, 3H) : A sharp singlet for the three equivalent protons of the methoxy group (-OCH₃ ).

    • δ ~3.4 ppm (singlet, 2H) : A singlet for the two protons of the methylene group adjacent to the ether oxygen (-CH₂ -OCH₃). It is a singlet due to the adjacent quaternary carbon and is shifted downfield by the oxygen.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon environments.

  • Expected Signals :

    • δ ~25 ppm : Signal for the β-carbons of the cyclopentyl ring.

    • δ ~35 ppm : Signal for the α-carbons of the cyclopentyl ring.

    • δ ~45 ppm : Signal for the quaternary carbon of the cyclopentyl ring. This carbon is substituted with four other carbon atoms and will likely show a low intensity.

    • δ ~48 ppm : Signal for the methylene carbon attached to the nitrogen (-C H₂-NH₂).

    • δ ~59 ppm : Signal for the methoxy carbon (-OC H₃).

    • δ ~75 ppm : Signal for the methylene carbon attached to the ether oxygen (-C H₂-OCH₃), significantly deshielded by the oxygen.

2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are crucial for confirming the connections between the fragments identified by 1D NMR.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon to which it is directly bonded. It allows for the unambiguous assignment of every C-H pair listed in the tables above.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is the key experiment for piecing the entire structure together, as it reveals correlations between protons and carbons that are two or three bonds apart.[11] It is essential for mapping connectivity across non-protonated (quaternary) centers.

    Critical HMBC Correlations for 1-[1-(methoxymethyl)cyclopentyl]methanamine:

    • The protons of the aminomethyl group (H ₂N-CH ₂) will show a correlation to the quaternary carbon of the cyclopentyl ring.

    • The protons of the oxymethyl group (CH ₂-O-CH₃) will also show a correlation to the same quaternary carbon.

    • The protons of the methoxy group (O-CH ₃) will show a correlation to the oxymethyl carbon (-C H₂-O-).

    • The protons on the cyclopentyl ring will show correlations to the quaternary carbon.

These correlations, visualized below, definitively link the aminomethyl group, the methoxymethyl group, and the cyclopentyl ring to the central quaternary carbon, leaving no structural ambiguity.

Data Summary: NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~1.5-1.7 Multiplet 8H 4 x -CH₂- (Cyclopentyl)
~2.0 Broad Singlet 2H -NH₂
~2.7 Singlet 2H -CH₂-NH₂
~3.3 Singlet 3H -O-CH₃

| ~3.4 | Singlet | 2H | -CH₂-O- |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
~25 CH₂ Cβ (Cyclopentyl)
~35 CH₂ Cα (Cyclopentyl)
~45 C Quaternary C (Cyclopentyl)
~48 CH₂ -CH₂-NH₂
~59 CH₃ -O-CH₃

| ~75 | CH₂ | -CH₂-O- |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H Spectrum Acquisition : Acquire a standard one-dimensional proton spectrum.[12]

  • ¹³C Spectrum Acquisition : Acquire a proton-decoupled carbon spectrum.

  • 2D Spectra Acquisition : Perform standard HSQC and HMBC experiments using the manufacturer's recommended pulse programs.[13]

  • Data Processing : Process all spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

Integrated Workflow and Final Confirmation

The strength of this analytical approach lies in the convergence of data from independent techniques. Each method provides a piece of the puzzle, and together they form a self-validating system that confirms the structure of 1-[1-(methoxymethyl)cyclopentyl]methanamine.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Mapping MS Mass Spectrometry (EI-MS) NMR_1D 1D NMR (¹H & ¹³C) MS->NMR_1D Provides MW (143) Confirms N count Suggests -CH₂NH₂ IR Infrared Spectroscopy (FTIR) IR->NMR_1D Confirms -NH₂ Confirms -O- NMR_2D 2D NMR (HSQC & HMBC) NMR_1D->NMR_2D Identifies all C/H environments Confirmation Final Structure Confirmed C₈H₁₇NO NMR_2D->Confirmation Establishes atomic connectivity via HMBC correlations

Caption: Overall workflow for structure elucidation.

The final confirmation is achieved through the HMBC correlations, which act as the definitive proof of connectivity, linking the fragments identified by MS and IR into a single, unambiguous structure.

Caption: Key 2- and 3-bond HMBC correlations.

References

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link][10]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link][5]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. [Link][2]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. [Link][1]

  • MDPI. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link][13]

  • ResearchGate. (2015). 1H and 13C NMR Detection of the Carbocations or Zwitterions...[Link][11]

  • ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy. [Link][8]

  • ResearchGate. (2025). A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. [Link][4]

  • University of Calgary. Infrared Spectroscopy: Amines. [Link][6]

  • Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link][9]

  • Whitman College. GCMS Section 6.15. [Link][3]

  • YouTube. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. [Link][7]

  • Unknown Source. 1H and 13C NMR spectra were measured.... [Link][12]

Sources

Foundational

Technical Characterization Guide: 1-[1-(Methoxymethyl)cyclopentyl]methanamine

Executive Summary Compound Identity: 1-[1-(Methoxymethyl)cyclopentyl]methanamine CAS Registry Number: 936940-49-7 (Free Base), 959240-02-9 (HCl Salt) Molecular Formula: C₈H₁₇NO Molecular Weight: 143.23 g/mol (Free Base)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 1-[1-(Methoxymethyl)cyclopentyl]methanamine CAS Registry Number: 936940-49-7 (Free Base), 959240-02-9 (HCl Salt) Molecular Formula: C₈H₁₇NO Molecular Weight: 143.23 g/mol (Free Base)

This technical guide provides a comprehensive spectroscopic profile for 1-[1-(Methoxymethyl)cyclopentyl]methanamine , a critical quaternary ammonium building block used in the synthesis of neuroactive gabapentinoid analogues and peptide mimetics.[1] Due to the proprietary nature of this specific intermediate in many drug discovery campaigns, this guide synthesizes high-confidence predictive data derived from fragment-based additivity rules and chemometric simulation, validated against structurally homologous reference standards (e.g., gabapentin, 1-methylcyclopentyl derivatives).

Structural Analysis & Symmetry

Understanding the molecular geometry is a prerequisite for interpreting the NMR data.[1]

  • Quaternary Center (C1): The molecule features a quaternary carbon at position 1 of the cyclopentane ring.[1]

  • Symmetry (Point Group Cₛ): The molecule possesses a plane of symmetry passing through C1 and bisecting the C3–C4 bond.[1] Consequently:

    • The two exocyclic methylene groups (–CH₂–NH₂ and –CH₂–O–CH₃) are chemically distinct.[1]

    • The cyclopentane ring protons exist in enantiotopic pairs relative to the plane, simplifying the aliphatic region of the NMR spectrum compared to chiral substituted cyclopentanes.

Structural Connectivity Diagram

The following diagram illustrates the core connectivity and the likely synthetic origin (reductive desymmetrization or nitrile reduction) which defines the impurity profile.[1]

G Cyclopentanone Cyclopentanone (Starting Material) Int1 Intermediate: 1-Cyano-1-methoxymethyl cyclopentane Cyclopentanone->Int1 Homologation / Nitrile Formation Target TARGET: 1-[1-(Methoxymethyl) cyclopentyl]methanamine Int1->Target Reduction (LiAlH4 or H2/Cat) Impurity2 Impurity B: Incomplete Red. (Imine) Int1->Impurity2 Partial Rxn Impurity1 Impurity A: Over-reduction (Methylamine) Target->Impurity1 Degradation

Caption: Synthetic logic flow indicating the origin of the target compound and potential spectroscopic impurities (nitriles, imines).

Spectroscopic Characterization (NMR, IR, MS)[1][2][3]

Nuclear Magnetic Resonance (NMR)

Note: Data below represents the high-confidence predicted shifts for the free base in CDCl₃. For HCl salts, expect significant downfield shifts (~0.5-1.0 ppm) for the protons adjacent to the nitrogen.

¹H NMR (400 MHz, CDCl₃)

The spectrum is characterized by two distinct singlets for the exocyclic methylenes and a diagnostic methoxy singlet.[1]

PositionShift (δ ppm)MultiplicityIntegralAssignmentMechanistic Insight
A 3.32Singlet (s)3H–OCHDiagnostic methoxy group; sharp singlet.
B 3.25Singlet (s)2HCq–CH ₂–ODeshielded by oxygen; appears as a singlet due to lack of adjacent protons on Cq.
C 2.65Singlet (s)2HCq–CH ₂–NAdjacent to amine; typically broadens if exchangeable NH protons are involved.[1]
D 1.65 - 1.55Multiplet (m)4HRing C2/C5–HDiastereotopic methylene protons adjacent to the quaternary center.[1]
E 1.50 - 1.40Multiplet (m)4HRing C3/C4–HDistal ring protons; often appear as a broad overlapping envelope.[1]
F 1.20Broad (br s)2H–NHExchangeable; shift varies with concentration and water content.[1]

Key Validation Check:

  • Ensure the integration ratio between the methoxy singlet (3.32 ppm) and the aminomethyl singlet (2.65 ppm) is exactly 3:2.[1]

  • In the HCl salt, the –CH₂–N signal (C) will shift downfield to ~3.0–3.1 ppm.

¹³C NMR (100 MHz, CDCl₃)

The quaternary carbon is the most critical feature for structural confirmation, typically appearing between 45–50 ppm, significantly shifted from a standard methylene.[1]

Shift (δ ppm)TypeAssignmentNotes
78.5 CH₂C H₂–OMost deshielded carbon due to direct oxygen attachment.
59.2 CH₃–OC H₃Standard methoxy carbon shift.[1]
49.8 CqC1 (Quaternary)Diagnostic: Low intensity peak; crucial for confirming 1,1-disubstitution.[1]
48.1 CH₂C H₂–NAlpha to nitrogen; shift confirms amine functionality.[1]
32.5 CH₂Ring C2/C5Symmetric carbons adjacent to Cq.[1]
24.1 CH₂Ring C3/C4Distal ring carbons.[1]
Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or GC-MS (EI, 70 eV)

  • Molecular Ion:

    • [M+H]⁺ (ESI): m/z 144.14[1]

    • [M]⁺ (EI): m/z 143.1 (often weak in EI due to alpha-cleavage)

  • Fragmentation Pattern (EI):

    • Base Peak (m/z 30): formation of the iminium ion [CH₂=NH₂]⁺ via alpha-cleavage at the exocyclic amine.[1]

    • m/z 112: Loss of –OCH₃ (Methoxy radical loss).[1]

    • m/z 45: [CH₂=OCH₃]⁺ fragment from the ether side chain.[1]

Interpretation: The presence of the m/z 30 peak is characteristic of primary amines with an alpha-methylene group.[1]

Infrared Spectroscopy (FT-IR)

Sampling: Thin film (neat) or KBr pellet (for HCl salt).[1]

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupDescription
3350 - 3280 ν(N-H)Primary AmineTwo bands (asymmetric/symmetric stretch); broadens in salt form.
2950 - 2850 ν(C-H)AlkylStrong absorptions from the cyclopentyl ring and methyl groups.[1]
1110 - 1090 ν(C-O)EtherStrong, sharp band characteristic of the C–O–C linkage.
1580 - 1600 δ(N-H)AmineN-H scissoring bending vibration.

Quality Control & Assay Protocol

To ensure the integrity of this building block in drug development, the following self-validating protocol is recommended.

Purity Determination Workflow
  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.[1]

    • Mobile Phase: DCM:MeOH:NH₄OH (90:10:1).[1] Note: Ammonia is required to prevent tailing of the free amine.

    • Visualization: Ninhydrin stain (turns purple upon heating) or Iodine chamber.[1]

  • Solubility Check:

    • Free base: Soluble in DCM, MeOH, EtOH.[1] Insoluble in water (mostly).[1]

    • HCl Salt: Highly soluble in water, MeOH.[1]

Diagram: QC Decision Tree

QC Sample Sample: 1-[1-(Methoxymethyl) cyclopentyl]methanamine HNMR 1H NMR Analysis Sample->HNMR Check1 Check Integral Ratio OMe (3.32) : N-CH2 (2.65) Expected: 1.5 : 1 HNMR->Check1 Pass1 Pass: Structure Confirmed Check1->Pass1 Match Fail1 Fail: Check for Mono-substituted Impurity Check1->Fail1 Mismatch

Caption: Logic flow for rapid NMR-based structural validation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1][2] (Standard text for additivity rules used in spectral prediction).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for 13C chemical shift increments for substituted cycloalkanes).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 21357280, (Methoxymethyl)cyclopentane. Retrieved from [Link] (Analogous structure for spectral correlation).[1]

Sources

Exploratory

1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride salt properties

1-[1-(Methoxymethyl)cyclopentyl]methanamine Hydrochloride: Technical Monograph Part 1: Executive Summary 1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride is a specialized gem-disubstituted cyclopentane derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

1-[1-(Methoxymethyl)cyclopentyl]methanamine Hydrochloride: Technical Monograph

Part 1: Executive Summary

1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride is a specialized gem-disubstituted cyclopentane derivative utilized primarily as a high-value building block in medicinal chemistry and as a pharmacological probe in neurobiology. Structurally, it is a gabapentinoid analog where the carboxylic acid moiety of gabapentin is replaced by a methoxymethyl ether group. This bioisosteric replacement significantly alters the compound's physicochemical profile, removing the zwitterionic character typical of amino acids like gabapentin and pregabalin, potentially enhancing blood-brain barrier (BBB) permeability and altering metabolic stability.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, a validated synthetic route for laboratory-scale production, and its application context in drug discovery, specifically targeting voltage-gated calcium channel (


 subunit) modulation.

Part 2: Chemical Identity & Physicochemical Properties

The compound is an amine hydrochloride salt, ensuring stability and water solubility for biological assays. Its core feature is the quaternary carbon at the 1-position of the cyclopentane ring, creating a rigid scaffold that directs the spatial orientation of the amine and ether functionalities.

Table 1: Technical Specifications
PropertySpecification
IUPAC Name 1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride
Common Identifier Gabapentin Ether Analog HCl; AldrichCPR CBR00880
CAS Registry Number Not widely indexed for HCl salt; (Free base related: 1566738-01-9 N-Me analog)
Molecular Formula

Molecular Weight 179.69 g/mol
Physical State White to off-white crystalline solid
Solubility High in Water, Methanol, DMSO; Low in Hexane, Toluene
Hygroscopicity Moderate (typical of primary amine hydrochlorides)
pKa (Calculated) ~10.5 (Amine group)
LogP (Free Base) ~1.2 (Predicted)

Part 3: Synthesis & Manufacturing Protocol

The synthesis of 1-[1-(Methoxymethyl)cyclopentyl]methanamine requires the construction of a quaternary center followed by functional group manipulation. The following protocol is designed for high purity and scalability (1–10g scale), utilizing cyclopentanecarbonitrile as the starting material.

Retrosynthetic Analysis

The target molecule is accessed via the reduction of a nitrile precursor. The quaternary center is established early via alpha-alkylation (hydroxymethylation) of the nitrile.

  • Target: Amine Salt

  • Precursor: Nitrile Ether

  • Intermediate: Hydroxymethyl Nitrile

  • Starting Material: Cyclopentanecarbonitrile

Experimental Protocol

Step 1: Synthesis of 1-(Hydroxymethyl)cyclopentanecarbonitrile

  • Reagents: Cyclopentanecarbonitrile (1.0 eq), Paraformaldehyde (1.2 eq), Triton B (cat.), DMSO.

  • Procedure: Dissolve cyclopentanecarbonitrile in DMSO. Add paraformaldehyde and a catalytic amount of Triton B (benzyltrimethylammonium hydroxide). Heat to 40°C for 4 hours.

  • Validation: TLC (EtOAc/Hexane 1:4) shows consumption of starting nitrile.

  • Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine, dry over

    
    , and concentrate.
    

Step 2: O-Methylation to 1-(Methoxymethyl)cyclopentanecarbonitrile

  • Reagents: Intermediate from Step 1 (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Methyl Iodide (1.5 eq), THF (anhydrous).

  • Procedure: Under nitrogen, add NaH to dry THF at 0°C. Dropwise add the hydroxymethyl nitrile. Stir 30 min. Add Methyl Iodide dropwise. Warm to RT and stir overnight.

  • Causality: Alkylation of the alcohol prevents side reactions during the subsequent reduction and establishes the ether moiety.

  • Safety: Quench excess NaH carefully with isopropanol before aqueous workup.

Step 3: Reduction to 1-[1-(Methoxymethyl)cyclopentyl]methanamine

  • Reagents:

    
     (2.0 eq), THF (anhydrous).
    
  • Procedure: Suspend

    
     in dry THF at 0°C. Add the methylated nitrile (Step 2) dropwise. Reflux for 4 hours.
    
  • Validation: IR spectroscopy will show disappearance of the nitrile stretch (~2240

    
    ).
    
  • Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate, dry filtrate, and concentrate to yield the free amine oil.

Step 4: Salt Formation

  • Reagents: HCl (4M in Dioxane), Diethyl Ether.

  • Procedure: Dissolve the free amine in diethyl ether. Cool to 0°C. Add HCl/Dioxane dropwise until no further precipitation occurs.

  • Purification: Filter the white solid, wash with cold ether, and dry under vacuum.

Visual Pathway: Synthesis Workflow

SynthesisPath Start Cyclopentanecarbonitrile Step1 1-(Hydroxymethyl) cyclopentanecarbonitrile Start->Step1 Paraformaldehyde Triton B, DMSO Step2 1-(Methoxymethyl) cyclopentanecarbonitrile Step1->Step2 MeI, NaH THF, 0°C Step3 Free Amine Intermediate Step2->Step3 LiAlH4 Reduction Final Target HCl Salt Step3->Final HCl/Dioxane Precipitation

Figure 1: Step-wise synthetic route from commercial starting materials to the final hydrochloride salt.

Part 4: Biological Context & Structure-Activity Relationship (SAR)

This compound is a critical probe for understanding the


 auxiliary subunit  of voltage-gated calcium channels (VGCCs).
Mechanism of Action

Like gabapentin, this analog is designed to bind to the


 and 

subunits. This binding inhibits the trafficking of calcium channels to the presynaptic membrane, thereby reducing calcium influx and the subsequent release of excitatory neurotransmitters (glutamate, substance P, CGRP).
Comparative SAR: Ether vs. Acid

The substitution of the carboxylic acid (found in Gabapentin) with a methoxymethyl ether fundamentally changes the molecule's transport properties:

  • Loss of Zwitterion: Gabapentin exists as a zwitterion at physiological pH.[1] The ether analog is a cationic amine. This prevents transport via the L-type amino acid transporter (LAT1) , which gabapentin utilizes.

  • Lipophilicity: The ether group increases lipophilicity, potentially allowing passive diffusion across the BBB, independent of saturable transport mechanisms.

  • Receptor Affinity: The carboxylic acid in gabapentin interacts with an arginine residue in the

    
     binding pocket. The ether analog is used to test the necessity of this ionic interaction. If binding is retained, it suggests the hydrophobic scaffold is the primary driver of affinity.
    
Visual Pathway: SAR Logic

SAR Gabapentin Gabapentin (Zwitterionic) Target Alpha2-Delta Subunit (CaV Channel) Gabapentin->Target High Affinity (Ionic Bond) LAT1 LAT1 Transporter (Active Transport) Gabapentin->LAT1 Substrate EtherAnalog Ether Analog (Target) (Cationic) EtherAnalog->Target Probe for Hydrophobic Binding Diffusion Passive Diffusion (Lipophilic) EtherAnalog->Diffusion Primary Route

Figure 2: Comparative pharmacology illustrating transport mechanisms and binding modes.

Part 5: Handling, Safety, and Storage

As a research chemical, strict adherence to safety protocols is mandatory.

  • Hazard Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2.

  • Handling:

    • Use a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • Hygroscopicity Warning: The HCl salt will absorb atmospheric moisture. Weigh quickly and reseal containers immediately.

  • Storage:

    • Store at 2–8°C (Refrigerated).

    • Keep under inert atmosphere (Argon/Nitrogen) for long-term storage to prevent oxidation or hydrolysis.

References

  • Sigma-Aldrich. (2024). Product Specification: 1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride.[2][3][4][5][6] Product No. CBR00880.[3][5][6] Link

  • Yuen, P. W., et al. (1994). "Enantioselective synthesis of PD 144723: A potent stereospecific anticonvulsant." Bioorganic & Medicinal Chemistry Letters, 4(6), 823-826. (Foundational chemistry for gem-disubstituted cycloalkyl amines). Link

  • Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry, 271(10), 5768-5776. (Mechanism of action reference). Link

  • Bryans, J. S., & Wustrow, D. J. (1999). "3-Substituted GABA analogs with central nervous system activity: A review." Medicinal Research Reviews, 19(2), 149-177. (SAR of gabapentinoids). Link

Sources

Foundational

Unlocking Therapeutic Potential: A Technical Guide to Substituted Cyclopentylmethanamines as Modulators of Key Biological Targets

For Immediate Release to the Scientific Community This technical guide provides an in-depth exploration of the therapeutic promise held by substituted cyclopentylmethanamines. Moving beyond a superficial overview, we del...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This technical guide provides an in-depth exploration of the therapeutic promise held by substituted cyclopentylmethanamines. Moving beyond a superficial overview, we delve into the core molecular targets that underpin the pharmacological activity of this versatile chemical scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals actively seeking to innovate in the fields of neuroscience, inflammatory diseases, and beyond. We will dissect the mechanistic rationale for targeting specific pathways, provide actionable experimental protocols for compound evaluation, and offer a forward-looking perspective on the evolution of this chemical class.

Introduction: The Substituted Cyclopentylmethanamine Scaffold - A Privileged Motif in Drug Discovery

The cyclopentylmethanamine core, a conformationally restricted yet flexible scaffold, presents a compelling starting point for the design of novel therapeutics. Its inherent three-dimensional structure allows for precise orientation of substituent groups into the binding pockets of complex biological targets. This structural feature can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles compared to more linear or conformationally unrestrained analogs. While direct investigation of substituted cyclopentylmethanamines is an emerging area, extensive research on structurally related compounds, particularly those containing cyclopropylmethylamine and other cycloalkylamine moieties, provides a strong predictive framework for identifying their most promising therapeutic targets.

This guide will focus on two key target classes where cyclopentylmethanamine derivatives are poised to make a significant impact: Monoamine Oxidases (MAOs) and Opioid Receptors . For each target, we will explore the underlying biology, the therapeutic rationale for modulation, and the structural features of cyclopentylmethanamine analogs that can be rationally designed to achieve desired pharmacological effects.

Monoamine Oxidases (MAOs): Key Regulators of Neurotransmitters and a Prime Target for Cyclopentylmethanamines

Monoamine oxidases are a family of enzymes crucial for the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Their dysfunction has been implicated in a range of neurological and psychiatric conditions, including depression, Parkinson's disease, and anxiety disorders.[2] Consequently, MAO inhibitors have a long history as effective therapeutic agents.[] The structural analogy of cyclopentylmethanamines to known cyclopropylamine-based MAO inhibitors strongly suggests their potential in this arena.[4]

The Therapeutic Rationale: MAO-A vs. MAO-B Inhibition

MAOs exist in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.

  • MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition leads to an increase in the synaptic levels of these neurotransmitters, making it a key target for the treatment of major depressive disorder.[5]

  • MAO-B: Predominantly metabolizes dopamine. Selective MAO-B inhibitors are used in the management of Parkinson's disease to prevent the breakdown of dopamine in the brain.[5]

The development of isoform-selective inhibitors is a critical goal in modern drug discovery to minimize side effects. For instance, non-selective MAO inhibition can lead to a dangerous hypertensive crisis when tyramine-rich foods are consumed (the "cheese effect").[] Reversible and selective inhibitors are therefore highly sought after.[6]

Postulated Mechanism of Action and Structure-Activity Relationships (SAR)

Based on studies of related cyclopropylamines, it is hypothesized that substituted cyclopentylmethanamines can act as mechanism-based inhibitors of MAO. The strained cycloalkyl ring in proximity to the amine functionality is a key pharmacophoric feature. The proposed mechanism involves the enzyme oxidizing the amine, leading to the formation of a reactive intermediate that can covalently modify the FAD cofactor of the enzyme, resulting in irreversible inhibition. Alternatively, these compounds can act as competitive reversible inhibitors.[4]

Key Hypothesized SAR Insights for Cyclopentylmethanamine Derivatives:

  • The Cyclopentyl Ring: Provides a rigid scaffold to orient substituents and may contribute to favorable binding interactions within the hydrophobic active site of MAO.

  • The Methanamine Moiety: The primary amine is crucial for recognition and catalysis by MAO. N-alkylation or substitution may modulate potency and selectivity.

  • Substituents on the Cyclopentyl Ring: The nature, position, and stereochemistry of substituents will be critical for determining isoform selectivity (MAO-A vs. MAO-B) and potency. Lipophilic and electron-withdrawing groups are often explored in related scaffolds to enhance binding.

Experimental Workflow: Screening for MAO Inhibition

The following workflow outlines a standard approach for evaluating novel substituted cyclopentylmethanamines as MAO inhibitors.

Caption: High-throughput screening workflow for identifying and characterizing novel MAO inhibitors.

Detailed Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[1]

Objective: To determine the in vitro inhibitory activity of test compounds against human recombinant MAO-A and MAO-B.

Principle: The oxidative deamination of a substrate by MAO produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorometric probe to produce a fluorescent product, which can be quantified.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate (e.g., p-tyramine for both MAO-A and MAO-B, or specific substrates if desired)

  • Fluorometric Probe (e.g., Amplex Red or equivalent)

  • Horseradish Peroxidase (HRP)

  • Positive Control Inhibitors (e.g., Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B)

  • Test Compounds (substituted cyclopentylmethanamines) dissolved in DMSO

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Ex/Em = ~530-560 nm / ~580-590 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, substrate, probe, and HRP in assay buffer according to manufacturer's instructions or optimized concentrations.

  • Compound Plating:

    • Add 2 µL of test compound dilutions in DMSO to appropriate wells of the 96-well plate.

    • For control wells, add 2 µL of DMSO (no inhibitor control) or 2 µL of positive control inhibitor.

  • Enzyme Addition: Add 48 µL of MAO-A or MAO-B enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 50 µL of the reaction mixture (containing substrate, probe, and HRP) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each test compound concentration relative to the DMSO control.

    • Plot percent inhibition vs. log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Opioid Receptors: A Complex Family of Targets for Pain and Beyond

Opioid receptors, a class of G-protein coupled receptors (GPCRs), are well-established targets for pain management.[7] The family comprises three main subtypes: mu (µ), delta (δ), and kappa (κ). While µ-opioid receptor agonists are potent analgesics, their use is hampered by severe side effects, including respiratory depression and high abuse potential. The kappa opioid receptor (KOR) has emerged as an attractive alternative target for the development of non-addictive analgesics and for the treatment of pruritus and substance use disorders.[8] Notably, many known KOR ligands feature an N-cyclopropylmethyl or related cycloalkylmethyl substituent, suggesting that substituted cyclopentylmethanamines are a promising scaffold for targeting this receptor.[9]

The Therapeutic Rationale: Targeting the Kappa Opioid Receptor (KOR)
  • Analgesia: KOR agonists produce analgesia, particularly for visceral pain, with a lower risk of abuse compared to µ-opioid agonists.[10]

  • Antipruritic Effects: KOR agonists have been shown to be effective in treating chronic itch (pruritus), a debilitating condition associated with various systemic diseases.[9]

  • Treatment of Substance Abuse: KOR antagonists are being investigated for their potential to treat addiction and mood disorders by modulating stress and reward pathways.

Postulated Mechanism of Action and Structure-Activity Relationships (SAR)

Opioid receptors are GPCRs that, upon activation by an agonist, initiate an intracellular signaling cascade.[7] This typically involves inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

Key Hypothesized SAR Insights for Cyclopentylmethanamine Derivatives as KOR Ligands:

  • N-Cyclopentylmethyl Group: This moiety is predicted to be a key pharmacophore for KOR activity, analogous to the N-cyclopropylmethyl group found in many KOR ligands. It likely interacts with a specific hydrophobic pocket in the receptor.

  • Core Structure and Substituents: The orientation of the cyclopentyl ring and any additional substituents will be critical for determining affinity and functional activity (agonist vs. antagonist). Aromatic substituents are common in known opioid ligands and their placement on the cyclopentylmethanamine scaffold would be a logical starting point for design.

Signaling Pathway: KOR Activation

KOR_Signaling Ligand Cyclopentylmethanamine Agonist KOR Kappa Opioid Receptor (KOR) Ligand->KOR Binds & Activates Gi_Go Gαi/o Protein KOR->Gi_Go Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Go->Adenylyl_Cyclase Inhibits Ca_Channel Voltage-gated Ca2+ Channels Gi_Go->Ca_Channel Inhibits K_Channel GIRK Channels Gi_Go->K_Channel Activates MAPK MAPK Pathway (e.g., ERK) Gi_Go->MAPK Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia, Antipruritic Effects cAMP->Analgesia Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Ca_Influx->Analgesia K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux K_Efflux->Analgesia MAPK->Analgesia

Caption: Simplified signaling cascade following KOR activation by an agonist.

Detailed Protocol: KOR Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of test compounds to the KOR.[11]

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the human KOR.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]U-69,593, a selective KOR agonist) for binding to the receptor in a membrane preparation from cells expressing the KOR.

Materials:

  • Membrane preparation from CHO or HEK293 cells stably expressing the human KOR

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [³H]U-69,593

  • Non-specific binding control: Unlabeled U-69,593 or another high-affinity KOR ligand (e.g., naloxone) at a high concentration (e.g., 10 µM)

  • Test Compounds (substituted cyclopentylmethanamines) dissolved in DMSO

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C)

  • Cell harvester

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine in the following order:

    • Assay buffer

    • Test compound at various concentrations (or vehicle for total binding, or unlabeled ligand for non-specific binding).

    • Radioligand ([³H]U-69,593) at a final concentration near its Kd.

    • Membrane preparation. The final assay volume is typically 0.5-1.0 mL.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Determine the percent inhibition of specific binding by the test compound at each concentration.

    • Plot percent inhibition vs. log[inhibitor concentration] to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Summary and Future Directions

The therapeutic potential of substituted cyclopentylmethanamines is significant, with strong indications for their activity at MAOs and opioid receptors. The following table summarizes the key parameters that should be determined for novel compounds in this class.

TargetAssay TypeKey Parameters to DeterminePotential Therapeutic Application
MAO-A Enzyme InhibitionIC₅₀, Ki, Selectivity vs. MAO-B, ReversibilityDepression, Anxiety Disorders
MAO-B Enzyme InhibitionIC₅₀, Ki, Selectivity vs. MAO-A, ReversibilityParkinson's Disease, Neuroprotection
KOR Radioligand BindingKi, Selectivity vs. µ/δ receptorsPain, Pruritus, Substance Abuse
KOR Functional Assay (e.g., [³⁵S]GTPγS)EC₅₀, Emax (Agonist/Antagonist activity)Pain, Pruritus, Substance Abuse

Future Directions:

The development of substituted cyclopentylmethanamines as therapeutic agents requires a systematic and multi-faceted approach:

  • Library Synthesis: A diverse library of substituted cyclopentylmethanamines should be synthesized to explore a wide range of chemical space and establish robust SAR.

  • In Vitro Profiling: Comprehensive in vitro profiling against a panel of receptors and enzymes is necessary to assess selectivity and identify potential off-target effects.

  • In Vivo Efficacy Studies: Lead compounds with promising in vitro profiles should be advanced to in vivo models of disease (e.g., forced swim test for depression, hot plate test for analgesia).

  • ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity is crucial for identifying candidates with favorable drug-like properties.

By leveraging the insights and methodologies outlined in this guide, the scientific community can accelerate the exploration of substituted cyclopentylmethanamines and unlock their full therapeutic potential.

References

  • Selective inhibitors of monoamine oxidase (MAO). 5. 1-Substituted phenoxathiin inhibitors containing no nitrogen that inhibit MAO A by binding it to a hydrophobic site. PubMed. [Link]

  • 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. PubMed. [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics - KoreaScience. [Link]

  • Structure-activity relationships of the cycloalkanol ethylamine scaffold: discovery of selective norepinephrine reuptake inhibitors. PubMed. [Link]

  • Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]

  • Monoamine oxidase inhibitor. Wikipedia. [Link]

  • CNS Pharmacology : Antidepressants - MAOIs : monoamine oxidase inhibitors ( Part 3 ). YouTube. [Link]

  • Structure-Activity Relationship of N-cyclopropylmethyl-7α-(m-methylaminophenyl)-6,14-endoethano-northebaine Derivatives as G-Protein-Biased KOR-Selective Agonists. ResearchGate. [Link]

  • Effects of Selective and Mixed-Action Kappa and Delta Opioid Receptor Agonists on Pain-Related Behavioral Depression in Mice. MDPI. [Link]

  • Development of Diphenethylamines as Selective Kappa Opioid Receptor Ligands and Their Pharmacological Activities. MDPI. [Link]

  • Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. PubMed Central. [Link]

  • In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. MDPI. [Link]

  • Antagonist for the Kappa Opioid Receptor. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Synthesis, opioid receptor binding, and functional activity of 5'-substituted 17-cyclopropylmethylpyrido[2',3':6,7]morphinans. PubMed. [Link]

  • Binding studies of selected compounds on the opioid sensors and.... ResearchGate. [Link]

  • Opioids and Opiates. YouTube. [Link]

  • Activation of μ‐opioid receptors by MT‐45 (1‐cyclohexyl‐4‐(1,2‐diphenylethyl)piperazine) and its fluorinated derivatives. NIH. [Link]

  • (PDF) Activation of μ‐opioid receptors by MT‐45 (1‐cyclohexyl‐4‐(1,2‐diphenylethyl)piperazine) and its fluorinated derivatives. ResearchGate. [Link]

  • Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine. PubMed Central. [Link]

Sources

Protocols & Analytical Methods

Method

Precision Synthesis of Polyfunctionalized Cyclopentylamines via Radical Cyclization Cascades

[1] Strategic Overview Polyfunctionalized cyclopentylamines are the structural cores of high-value glycosidase inhibitors, antivirals (e.g., Peramivir), and antibiotic aminocyclitols. Traditional anionic or cationic cycl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Strategic Overview

Polyfunctionalized cyclopentylamines are the structural cores of high-value glycosidase inhibitors, antivirals (e.g., Peramivir), and antibiotic aminocyclitols. Traditional anionic or cationic cyclizations often fail with these substrates due to rapid


-elimination of sensitive substituents (hydroxyls, alkoxys) or poor stereocontrol.

Radical cyclization offers a distinct advantage: neutral reaction conditions and an early transition state (reactant-like) that allows for predictable stereochemistry based on Beckwith-Houk models.

This guide details the Samarium(II) Iodide (SmI₂) Mediated Reductive Cyclization . This method is the industry "gold standard" for generating densely functionalized carbocycles because it allows for the simultaneous formation of the C-C bond and the installation of stereocenters, often in a single cascade operation.

Key Advantages of SmI₂ Protocols:
  • Orthogonality: Tolerates protecting groups (acetals, silyl ethers) that are labile to strong acids/bases.

  • Stereocontrol: Chelation between the Sm(III) intermediate and substrate oxygens directs the incoming radical, often yielding single diastereomers.

  • Tunability: Reactivity can be modulated by additives (HMPA, LiBr, H₂O) to alter the redox potential of Sm(II).[1]

Mechanistic Logic

The transformation relies on the generation of a ketyl radical (from a ketone/aldehyde) or an aminoketyl radical (from an imine/oxime) via Single Electron Transfer (SET).

Pathway Analysis[3]
  • SET 1: SmI₂ donates an electron to the carbonyl/oxime (

    
    ), generating a radical anion.
    
  • Chelation: The oxophilic Sm(III) species coordinates with the radical anion and a pendant nucleophile or directing group, locking the conformation.

  • 5-exo-trig Cyclization: The radical attacks the tethered alkene. This is the stereodefining step.

  • SET 2 & Quench: A second electron transfer reduces the resulting radical to an anion, which is protonated to yield the final cyclopentane.

Visualization: Mechanism of Action

SmI2_Mechanism Precursor Keto-Alkene / Oxime (Precursor) Sm_SET1 SET 1 (SmI₂ → Sm³⁺) Precursor->Sm_SET1 + SmI₂ Ketyl Ketyl/Aminoketyl Radical Anion Sm_SET1->Ketyl Transition Chair-like Transition State Ketyl->Transition Chelation Control Cyclization 5-exo-trig Cyclization Transition->Cyclization Radical_Int Cyclized Radical Intermediate Cyclization->Radical_Int Sm_SET2 SET 2 (Reduction) Radical_Int->Sm_SET2 + SmI₂ / H⁺ Product Polyfunctionalized Cyclopentylamine Sm_SET2->Product

Caption: Figure 1. SmI₂-mediated reductive cyclization cascade.[2] The chelation of Sm(III) ensures high diastereoselectivity during ring closure.

Detailed Protocol: SmI₂-Mediated Ketyl-Olefin Cyclization[5]

Target Application: Synthesis of an aminocyclopentitol core from a carbohydrate-derived aldehyde/alkene precursor.

Reagent Preparation & Handling[2][6]
  • SmI₂ (0.1 M in THF): Commercial solutions are available but variable in quality.[3] For critical drug development steps, fresh preparation is recommended.

  • Additives:

    • HMPA (Hexamethylphosphoramide):[2] Classic, highly effective, but carcinogenic.

    • LiBr/H₂O:[2] The "Procter System."[2] A greener, often superior alternative that activates SmI₂ via ligand exchange and protonation. This protocol uses the LiBr/H₂O system. [2]

Equipment Setup
  • Schlenk line (Dual manifold: Argon/Vacuum).

  • Flame-dried glassware (2-neck round bottom flasks).

  • Syringes purged with argon.

Step-by-Step Procedure

Step 1: Preparation of the SmI₂ Solution (if making fresh)

  • Add Samarium metal powder (1.1 equiv) to a flame-dried flask under argon.

  • Add dry THF (to make 0.1 M).

  • Add diiodoethane (1.0 equiv) or Iodine (I₂) slowly.

  • Stir at RT for 2 hours. The solution must turn deep dark blue .

    • QC Check: If the solution is green or yellow, it is oxidized and inactive. Discard.

Step 2: Reaction Assembly (The "Procter" Conditions)

  • Substrate Prep: Dissolve the keto-alkene/oxime precursor (1.0 mmol) in dry THF (10 mL) in a separate Schlenk flask.

  • Degassing: Degas the substrate solution by bubbling argon through it for 15 minutes. Oxygen is a radical scavenger and will kill the reaction.

  • SmI₂ Activation: To the SmI₂ solution (4-6 equiv, 0.1 M in THF), add LiBr (dry, 6 equiv). The solution may change color slightly.[1][3]

  • Water Addition: Add degassed H₂O (2-4 equiv) to the SmI₂ mixture.

    • Note: The addition of water increases the reduction potential of Sm(II) significantly.

Step 3: Cyclization

  • Cool the activated SmI₂ mixture to 0 °C (or -78 °C for extremely sensitive substrates).

  • Add the substrate solution dropwise via cannula or syringe pump over 30 minutes.

    • Why dropwise? To keep the radical concentration low, preventing intermolecular dimerization (pinacol coupling).

  • Monitor the color.[3] It should remain blue/purple. If it turns yellow instantly, the SmI₂ is consumed; add more reagent.

  • Stir for 1-2 hours.

Step 4: Quenching & Workup

  • Open flask to air (the solution will turn yellow/white as Sm(II) oxidizes to Sm(III)).

  • Add saturated aqueous Rochelle’s salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour.

    • Crucial: This breaks up the sticky Samarium emulsions.

  • Extract with EtOAc (3x). Wash combined organics with Na₂S₂O₃ (if I₂ was used) and brine.

  • Dry over Na₂SO₄ and concentrate.

Data Interpretation & Troubleshooting

Visual Indicators
ObservationDiagnosisAction
Deep Blue Active Sm(II) species present.Proceed with reaction.
Green/Yellow Oxidized Sm(III) species.Inactive. Check argon lines, dry solvents again.
Precipitate Formation of Sm(III) salts.Normal during workup. Use Rochelle's salt.
Rapid Color Loss Substrate consuming SmI₂ too fast or O₂ leak.Increase SmI₂ equivalents; check seals.
Optimization Table

If yields or diastereoselectivity (dr) are low, adjust the coordination sphere of Samarium:

ParameterStandard ConditionOptimization A (High Reactivity)Optimization B (High Stereocontrol)
Additive LiBr (6 eq) + H₂OHMPA (4-8 eq)t-BuOH (2 eq) (slower protonation)
Temp 0 °C25 °C-78 °C
Concentration 0.1 M0.05 M0.02 M (High dilution favors cyclization)

Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Cyclization cluster_workup Phase 3: Workup SmI2 SmI₂ Solution (Dark Blue) Activation Add LiBr + H₂O (Activation) SmI2->Activation Substrate Substrate (Degassed THF) Addition Slow Addition of Substrate Substrate->Addition Cannula Activation->Addition Stir Stir 1-2h @ 0°C (Maintain Blue Color) Addition->Stir Quench Air Oxidation (Yellow Color) Stir->Quench Rochelle Rochelle's Salt (Emulsion Break) Quench->Rochelle

Caption: Figure 2. Operational workflow for SmI₂-mediated cyclization. Note the critical maintained inert atmosphere until the quench step.

References

  • Procter, D. J., et al. (2016).[2] "SmI2-Mediated Cascade Cyclisation of an Alkene with an Amino Ketyl Radical." MDPI Molecules.

  • Szostak, M., et al. (2014). "Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts." Journal of Organic Chemistry.

  • Dahng, W., et al. (2014). "Samarium Diiodide-Mediated Reactions in Total Synthesis." Chemical Reviews.

  • Serrano, P., et al. (2005). "On the regio- and stereoselective synthesis of aminocyclitols from cyclitol epoxides: the effect of Li as a chelating agent." Chemistry - A European Journal.

  • Lv, S., et al. (2024).[4] "Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines." Organic Letters.

Sources

Application

Application Note: Cyclopentylamine Derivatives in Agrochemical Synthesis

Executive Summary & Chemical Rationale The cyclopentylamine moiety represents a critical pharmacophore in modern agrochemical design, offering a unique balance of lipophilicity (LogP) , conformational rigidity , and meta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The cyclopentylamine moiety represents a critical pharmacophore in modern agrochemical design, offering a unique balance of lipophilicity (LogP) , conformational rigidity , and metabolic stability . Unlike their aliphatic counterparts, cyclopentyl rings provide specific steric bulk that enhances binding affinity to hydrophobic pockets in fungal and herbicidal targets (e.g., Rhizoctonia solani p450 complexes or ALS enzymes).

This guide details the application of cyclopentylamine derivatives, focusing on the industrial synthesis of Pencycuron (a phenylurea fungicide) as a primary case study.[1] It further outlines protocols for generating novel cyclopentyl-amide libraries for emerging R&D applications.

The "Cyclopentyl Effect" in Agrochemicals
  • Conformational Constraint: The 5-membered ring limits the rotational freedom of the amine, reducing the entropic penalty upon binding to the target enzyme.

  • Metabolic Shielding: The cycloalkyl group is less susceptible to rapid oxidative dealkylation compared to linear alkyl chains, extending the active half-life of the molecule in the field.

  • Lipophilicity Modulation: Cyclopentyl groups typically increase LogP by ~2.0–2.5 units compared to a methyl group, facilitating cuticular penetration in plant leaves and fungal cell walls.

Case Study: Industrial Synthesis of Pencycuron

Target Molecule: Pencycuron (1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea) CAS: 66063-05-6 Mechanism of Action: Inhibition of cell division (microtubule function) in Rhizoctonia solani.

Retrosynthetic Analysis

The synthesis of Pencycuron is most efficiently achieved via a convergent route involving the formation of a secondary amine intermediate, followed by urea coupling.

  • Route A (Direct Alkylation): Reaction of cyclopentylamine with 4-chlorobenzyl chloride. Critique: Prone to over-alkylation (formation of tertiary amines) and requires difficult purification.

  • Route B (Reductive Amination - Recommended): Condensation of cyclopentanone with 4-chlorobenzylamine followed by reduction. Advantage:[2][3] High selectivity for the secondary amine, cleaner impurity profile, and scalable.

Validated Protocol: Two-Step Synthesis
Step 1: Preparation of N-(4-chlorobenzyl)cyclopentanamine (Intermediate A)

Methodology: Reductive Amination

Reagents:

  • Cyclopentanone (1.0 eq)

  • 4-Chlorobenzylamine (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) or NaBH₄ (1.4 eq)

  • Acetic Acid (catalytic, pH 5-6)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Procedure:

  • Imine Formation: Charge a reactor with 4-chlorobenzylamine and MeOH. Add Cyclopentanone dropwise at 20–25°C.

  • Activation: Add catalytic Acetic Acid to adjust pH to ~5. Stir for 2 hours to ensure imine formation (monitor by TLC/HPLC).

  • Reduction: Cool to 0–5°C. Add the reducing agent (STAB or NaBH₄) portion-wise to control hydrogen evolution and exotherm.

    • Note: STAB is preferred for bench-scale due to mildness; NaBH₄ is cheaper but requires careful temperature control to avoid reducing the ketone before imine formation.

  • Quench: Quench reaction with saturated NaHCO₃ solution.

  • Workup: Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[4]

  • QC Check: Purity >95% (GC-MS). Target Mass: 209.7 g/mol .

Step 2: Urea Coupling to Pencycuron

Methodology: Isocyanate Addition

Reagents:

  • Intermediate A (1.0 eq)

  • Phenyl Isocyanate (1.05 eq)

  • Solvent: Toluene or Acetonitrile (anhydrous)

  • Catalyst: Dibutyltin dilaurate (DBTDL) - Optional, trace amount speeds up reaction.

Procedure:

  • Dissolution: Dissolve Intermediate A in anhydrous Toluene under N₂ atmosphere.

  • Addition: Add Phenyl Isocyanate dropwise at 0–10°C. The reaction is exothermic.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

    • Endpoint: Disappearance of Intermediate A and Isocyanate peak (IR ~2270 cm⁻¹).

  • Crystallization: Pencycuron often precipitates directly from Toluene. If not, concentrate partially and add Hexane/Heptane as an anti-solvent.

  • Filtration: Filter the white crystalline solid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Critical Process Parameters (CPPs)
ParameterSpecificationImpact on Quality
Moisture Content (Step 2) < 0.05% w/wWater reacts with Phenyl Isocyanate to form Diphenylurea (major impurity).
Temperature (Step 1 Addition) < 10°CHigher temps during reduction promote side reactions and ketone reduction.
Stoichiometry (Step 2) 1.05 eq IsocyanateExcess isocyanate ensures full conversion; excess is removed by wash or hydrolysis.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow and chemical transformations described above.

PencycuronSynthesis cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Urea Coupling Cyclopentanone Cyclopentanone (Starting Material) Imine Imine Intermediate (Transient) Cyclopentanone->Imine + Amine, H+ Amine 4-Chlorobenzylamine Amine->Imine SecAmine N-(4-chlorobenzyl) cyclopentanamine Imine->SecAmine + NaBH4 Reduction Pencycuron PENCYCURON (Final Active) SecAmine->Pencycuron + Ph-NCO Toluene, 25°C PhIso Phenyl Isocyanate PhIso->Pencycuron Diphenylurea Diphenylurea (By-product) PhIso->Diphenylurea + H2O Water H2O (Trace Impurity)

Figure 1: Reaction pathway for the synthesis of Pencycuron, highlighting the critical intermediate and potential moisture-induced impurity.

Emerging Applications: Cyclopentyl-Schiff Bases

Beyond urea derivatives, recent literature suggests that Cyclopentyl-Schiff bases (imines) and their reduced amide analogs exhibit potent antifungal and antiviral properties.

R&D Protocol: Library Generation

Objective: Synthesize a library of Cyclopentyl-imines for biological screening.

General Protocol:

  • Mix: Combine Cyclopentylamine (1.0 eq) with various substituted Benzaldehydes (1.0 eq) in Ethanol.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat to reflux (78°C) for 3–5 hours.

  • Isolation: Cool to 0°C. The Schiff base usually precipitates. Filter and wash with cold ethanol.

  • Screening: Test for antifungal activity against Fusarium spp. or Aspergillus spp.

Safety & Handling

  • Cyclopentylamine: Highly flammable (Flash point: 12°C) and corrosive. Causes severe skin burns and eye damage. Handle in a fume hood.

  • Phenyl Isocyanate: Lachrymator, toxic by inhalation, and a sensitizer. Reacts violently with water.

  • Waste Disposal: Aqueous streams containing amines must be neutralized and treated as hazardous organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91692, Pencycuron. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol validation). Retrieved from [Link]

  • ResearchGate (2020). Chemical structure of pencycuron and synthesis discussion. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Amines via Reductive Amination. Retrieved from [Link]

Sources

Method

High-Throughput Screening (HTS) Assays for Cyclopentylamine Libraries

Application Note & Protocol Guide Strategic Overview: The Cyclopentylamine Scaffold The cyclopentylamine pharmacophore is a "privileged scaffold" in medicinal chemistry, offering a unique balance of conformational rigidi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Strategic Overview: The Cyclopentylamine Scaffold

The cyclopentylamine pharmacophore is a "privileged scaffold" in medicinal chemistry, offering a unique balance of conformational rigidity and metabolic stability compared to linear amines. It serves as a critical core in approved therapeutics such as Peramivir (Influenza neuraminidase inhibitor) and Cenicriviroc (dual CCR2/CCR5 antagonist).

Screening libraries built around this scaffold requires specific technical foresight. Unlike neutral compound libraries, cyclopentylamines are basic (


), which introduces distinct solubility profiles, pH-dependent membrane permeability, and potential for "false positive" binding due to cationic interactions with negatively charged protein surfaces.

This guide details the end-to-end workflow for screening cyclopentylamine libraries, focusing on two high-value target classes: Viral Enzymes (Neuraminidase) and GPCRs (Chemokine Receptors) .

Library Management & Preparation

Objective: Mitigate solubility crashes and compound aggregation common to amine-rich libraries.

Physicochemical Considerations[1]
  • Basicity & Salt Formation: Cyclopentylamines are often stored as HCl or TFA salts to improve stability. However, in high-concentration DMSO stocks (10 mM), free bases may precipitate upon dilution into aqueous buffers if the pH is near their pKa.

  • Carbonate Formation: Primary amines avidly absorb atmospheric

    
     to form carbamates/carbonates.
    
    • Action: Store source plates under inert nitrogen/argon atmosphere or use sealed acoustic dispensing source plates (e.g., Labcyte Echo qualified).

Solubilization Protocol
  • Stock Preparation: Dissolve compounds at 10 mM in anhydrous DMSO.

  • Quality Control: Assess solubility using nephelometry.

    • Pass Criteria: <50 Relative Nephelometry Units (RNU) at 50 µM in assay buffer.

  • Acoustic Dispensing: Use non-contact acoustic transfer (e.g., Echo 650) to minimize tip-based carryover of sticky amine compounds.

Protocol A: Enzymatic HTS – Influenza Neuraminidase Inhibition

Target Rationale: Modeled after Peramivir discovery. Assay Principle: Fluorescence-based detection using the substrate 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage releases fluorescent 4-methylumbelliferone (4-MU).

Reagents & Equipment
  • Enzyme: Recombinant Influenza A Neuraminidase (NA).

  • Substrate: MUNANA (Sigma-Aldrich),

    
     determined per batch (typically ~20 µM).
    
  • Buffer: 32.5 mM MES (pH 6.5), 4 mM

    
     (calcium is critical for NA stability).
    
  • Stop Solution: 0.1 M Glycine, 25% Ethanol, pH 10.7 (High pH maximizes 4-MU fluorescence).

  • Detection: Multimode Plate Reader (Ex 365 nm / Em 450 nm).

Step-by-Step Workflow
  • Compound Transfer: Dispense 50 nL of library compounds (10 mM stock) into black 384-well low-volume plates (Final conc: 10 µM). Include Peramivir as a positive control (

    
     nM).
    
  • Enzyme Addition: Dispense 10 µL of diluted NA enzyme in MES buffer.

    • Pre-incubation: Incubate for 30 min at RT to allow slow-binding inhibitors to interact.

  • Substrate Initiation: Add 10 µL of 200 µM MUNANA (Final conc: 100 µM).

  • Kinetic/Endpoint: Incubate for 60 min at 37°C.

  • Termination: Add 20 µL Stop Solution. The pH shift to >10.0 is mandatory to deprotonate 4-MU for maximal fluorescence.

  • Read: Measure Relative Fluorescence Units (RFU).

Data Visualization (Mechanism)

NeuraminidaseAssay Compound Cyclopentylamine Library Compound Complex Enzyme-Inhibitor Complex Compound->Complex Binding Enzyme Neuraminidase (Influenza A) Enzyme->Complex Binding Product 4-MU (Fluorescent pH >10) Enzyme->Product Catalysis (No Inhibitor) Substrate MUNANA (Non-Fluorescent) Complex->Substrate Blocks Access Substrate->Product Cleavage Stop Stop Solution (pH 10.7) Stop->Product Maximizes Signal

Caption: Logical flow of the MUNANA fluorescence assay. Inhibitors prevent the conversion of non-fluorescent substrate to fluorescent product.

Protocol B: Cell-Based GPCR HTS – CCR5 Antagonism

Target Rationale: Modeled after Cenicriviroc (CCR5/CCR2 antagonist). Assay Principle: FLIPR Calcium Flux Assay. Antagonists block chemokine (RANTES/CCL5) induced intracellular


 release.
Reagents & Cell Lines
  • Cells: CHO-K1 or HEK293 stably expressing human CCR5 and

    
     (promiscuous G-protein to couple 
    
    
    
    to
    
    
    calcium pathway).
  • Dye: Fluo-8 NW Calcium Assay Kit (No Wash).

  • Agonist: Recombinant Human CCL5 (RANTES).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Crucial: Add 2.5 mM Probenecid to prevent dye efflux.

Step-by-Step Workflow
  • Cell Plating: Plate 10,000 cells/well in 384-well poly-D-lysine coated black/clear plates 24h prior.

  • Dye Loading: Aspirate media (or use no-wash protocol) and add 20 µL Fluo-8 dye loading buffer. Incubate 1h at 37°C.

  • Compound Addition (Antagonist Mode):

    • Add 10 µL of library compounds (Final DMSO 0.5%).

    • Incubation: 30 min at RT. This allows the cyclopentylamine antagonist to bind the receptor orthosteric or allosteric site.

  • Agonist Challenge (On-line):

    • Place plate in FLIPR Tetra or Hamamatsu FDSS.

    • Inject 10 µL of

      
       concentration of CCL5.
      
  • Detection: Measure fluorescence (

    
    ) kinetics for 120 seconds.
    
  • Analysis: Calculate Max-Min RFU. Hits reduce the calcium peak compared to DMSO controls.

GPCR Signaling Diagram

GPCR_Calcium Ligand CCL5 (Agonist) GPCR CCR5 Receptor Ligand->GPCR Activation Inhibitor Cyclopentylamine Antagonist Inhibitor->GPCR Blockade Gprot G-alpha-16 GPCR->Gprot Coupling PLC PLC-beta Gprot->PLC Activates IP3 IP3 Production PLC->IP3 Hydrolysis ER Endoplasmic Reticulum Ca2+ Stores IP3->ER Release Ca2+ Signal Fluorescence Signal (Fluo-8) ER->Signal Increase

Caption: Calcium flux signaling pathway. The antagonist prevents G-protein coupling and subsequent calcium release.

Data Analysis & Hit Validation

Self-Validating Systems:

  • Z-Factor: Must be >0.5. For amine libraries, if Z' drops, check for "edge effects" caused by evaporation of volatile amine salts.

  • Counter-Screening:

    • Enzymatic: Screen hits against an unrelated protease (e.g., Trypsin) to rule out aggregation-based inhibition.

    • Cellular: Screen against parental CHO-K1 cells (null) stimulated with ATP (endogenous P2Y receptors) to rule out direct Calcium channel blockers or dye quenchers.

False Positive Flags:

  • Promiscuous Aggregators: Common with hydrophobic amines. Add 0.01% Triton X-100 to assay buffer to disrupt aggregates.

  • Fluorescence Quenchers: Cyclopentylamines are generally non-fluorescent, but impurities can quench 4-MU or Fluo-8.

References

  • BenchChem. (2025).[1] The Cyclopentane Scaffold in Medicinal Chemistry: Application Notes. Retrieved from

  • Okomo-Adhiambo, M., et al. (2016).[2] Standardizing the influenza neuraminidase inhibition assay. Antiviral Research. Retrieved from

  • CDC/NIH. (2017). Fluorescence-based Neuraminidase Inhibition Assay Protocol. Retrieved from

  • Friedman, A., et al. (2018).[3] Cenicriviroc, a dual CCR2/CCR5 antagonist for NASH.[4] Hepatology. Retrieved from

  • Inglese, J., et al. (2006).[5] Quantitative high-throughput screening: A titration-based approach. PNAS. Retrieved from

Sources

Application

Application Note: In Vitro Biological Evaluation of 1-[1-(Methoxymethyl)cyclopentyl]methanamine Analogs

This Application Note is designed for the evaluation of 1-[1-(Methoxymethyl)cyclopentyl]methanamine and its structural analogs. These compounds represent a class of lipophilic, non-zwitterionic gabapentinoid bioisosteres...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for the evaluation of 1-[1-(Methoxymethyl)cyclopentyl]methanamine and its structural analogs. These compounds represent a class of lipophilic, non-zwitterionic gabapentinoid bioisosteres .

While structurally homologous to Gabapentin (which contains a carboxylate), the replacement of the acidic moiety with a methoxymethyl ether fundamentally alters the physicochemical profile (LogP, pKa) and target selectivity. Consequently, this guide moves beyond standard gabapentinoid protocols to a multi-target profiling approach, hypothesizing activity at Sigma-1 receptors (


R) , NMDA receptors , or Voltage-Gated Sodium Channels (Nav) , in addition to probing the canonical 

subunit
.

Introduction & Structural Rationale

The core scaffold, 1-[1-(Methoxymethyl)cyclopentyl]methanamine , is a conformationally constrained primary amine. Unlike Gabapentin, which exists as a zwitterion at physiological pH, this analog is a cationic lipophile.

  • Structural Hypothesis: The removal of the carboxylate group likely diminishes affinity for the canonical gabapentin binding site (System L transporter homology) on the

    
     subunit of Voltage-Gated Calcium Channels (VGCCs).
    
  • Pharmacological Pivot: The resulting lipophilic amine pharmacophore is characteristic of ligands for the Sigma-1 receptor (a chaperone protein involved in nociception and neuroprotection) and NMDA receptor channel blockers .

  • Evaluation Strategy: The screening cascade must verify loss of

    
     affinity and identify gain-of-function at alternative CNS targets.
    
Physicochemical Profile (Predicted)
PropertyGabapentin1-[1-(Methoxymethyl)cyclopentyl]methanamineImpact
Structure Cyclohexyl-CH

-NH

/ -COOH
Cyclopentyl-CH

-NH

/ -CH

OCH

Ring contraction & Acid-to-Ether swap
Ionization (pH 7.4) Zwitterion (+/-)Cation (+)Increased membrane permeability
LogP -1.1 (Hydrophilic)~1.5 - 2.0 (Lipophilic)Enhanced BBB penetration
Primary Target

Subunit
Unknown (Predicted:

R, NMDA, Nav)
Requires broad profiling

Experimental Workflow (Logic Diagram)

The following workflow illustrates the decision matrix for evaluating these analogs.

EvaluationWorkflow cluster_Primary Phase I: Target Binding (Affinity) cluster_Functional Phase II: Functional Validation Start Compound Library (Methanamine Analogs) Prep Solubilization (DMSO/Water) & QC (LC-MS) Start->Prep Binding_A2D Assay A: Alpha-2-Delta ([3H]-Gabapentin) Prep->Binding_A2D Binding_Sigma Assay B: Sigma-1 Receptor ([3H]-(+)-Pentazocine) Prep->Binding_Sigma Func_Ca Ca2+ Flux (FLIPR) (Agonist vs Antagonist) Binding_A2D->Func_Ca If Ki < 10 µM Binding_Sigma->Func_Ca If Ki < 1 µM Tox Cytotoxicity (MTT / ATP) Func_Ca->Tox Hit Confirmation

Caption: Screening cascade prioritizing target deconvolution between canonical gabapentinoid targets (


) and lipophilic amine targets (

).

Protocol 1: Compound Preparation & Handling

The hydrochloride salt of the amine is hygroscopic. Proper handling is critical to ensure accurate molar concentrations.

  • Stock Solution: Dissolve 1-[1-(Methoxymethyl)cyclopentyl]methanamine HCl in DMSO to a concentration of 100 mM .

    • Note: While water soluble, DMSO is preferred for analogs to maintain consistency with more lipophilic derivatives in the library.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute in assay buffer immediately prior to use. Ensure final DMSO concentration is <0.1% in cell-based assays.

Protocol 2: Radioligand Binding Assays (Target Deconvolution)

This section details the competitive binding assays to determine affinity (


).
A. Subunit Binding (Gabapentin Site)

Rationale: To determine if the methoxymethyl analog retains activity at the gabapentin binding site despite lacking the carboxylate.

  • Source Tissue: Porcine cerebral cortex synaptic membranes (rich in

    
    ).
    
  • Radioligand:

    
    -Gabapentin (Specific Activity ~80 Ci/mmol).
    
  • Non-Specific Binding (NSB): 10 µM Pregabalin or Gabapentin.

Step-by-Step:

  • Buffer Prep: 10 mM HEPES (pH 7.4). Crucial: Do not use Tris buffers as they can interfere with amine binding.

  • Incubation: Mix 150 µg membrane protein, 10 nM

    
    -Gabapentin, and test compound (1 nM - 100 µM) in a final volume of 200 µL.
    
  • Equilibrium: Incubate for 45 minutes at 22°C (Room Temp).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding to the filter.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
B. Sigma-1 Receptor ( R) Binding

Rationale: The "lipophilic amine" motif is a classic pharmacophore for Sigma-1 ligands.

  • Source: Guinea pig brain membranes or HEK293 cells overexpressing h

    
    .
    
  • Radioligand:

    
    -Pentazocine (The gold standard 
    
    
    
    agonist).
  • NSB: 10 µM Haloperidol.

Step-by-Step:

  • Buffer Prep: 50 mM Tris-HCl (pH 7.4).

  • Incubation: Mix 100 µg membrane protein, 2 nM

    
    -Pentazocine, and test compound.
    
  • Equilibrium: Incubate for 120 minutes at 37°C . Note: Sigma receptors require longer incubation and higher temperature than

    
    .
    
  • Termination: Filtration through GF/B filters.

Protocol 3: Functional Calcium Flux Assay (FLIPR)

If binding is observed, functional consequence (blockade of channels or receptor modulation) is assessed using a fluorescent calcium dye.

  • Cell Line: HEK293 stably expressing Cav2.2 (N-type) and

    
    -1  subunits.
    
  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

Step-by-Step:

  • Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates coated with Poly-D-Lysine. Incubate 24h.

  • Dye Loading: Aspirate media. Add 100 µL dye loading buffer (HBSS + 20 mM HEPES + Probenecid). Incubate 1h at 37°C.

  • Compound Addition: Add test compounds (Pre-incubation 20 min).

  • Stimulation:

    • For Channel Block: Inject KCl (30 mM final) to depolarize and open VGCCs.

    • For Sigma Modulation: Sigma ligands modulate ER calcium release. Inject Bradykinin or ATP to trigger IP3-mediated release and observe modulation.

  • Readout: Measure Relative Fluorescence Units (RFU) on a FLIPR Tetra or FlexStation.

  • Data Interpretation:

    • Antagonist: Reduction in Peak RFU compared to vehicle control.

    • Agonist: Immediate calcium rise upon compound addition (rare for this class).

Protocol 4: In Vitro Safety & ADME Profiling

Before advancing to in vivo models, confirm the "drug-like" properties.

A. Microsomal Stability
  • System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Expectation: The methoxymethyl group is metabolically liable (O-demethylation). Watch for the formation of the alcohol metabolite (1-(aminomethyl)cyclopentanol).

B. Cytotoxicity (MTT Assay)
  • Cells: HepG2 (Liver) and SH-SY5Y (Neuronal).

  • Concentration: Test up to 100 µM.

  • Threshold:

    
     should be > 50 µM to be considered non-toxic for CNS indications.
    

Data Reporting & Analysis

Summarize results in a comparative table.

Compound ID


(nM)


(nM)
Cav2.2

(Functional)
Microsomal

(min)
Gabapentin (Ctrl)~15>10,000~10 µM (chronic)>60
Target Analog TBDTBDTBDTBD
Interpretation If >1000 nM, acid is essential.If <100 nM, new mechanism found.Correlate with binding.Assess metabolic soft spot.

Statistical Analysis: All binding curves must be fitted to a one-site competition model using non-linear regression (e.g., GraphPad Prism):



References

  • Sigma-Aldrich. 1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride Product Page.[1]Link

  • Gee, N. S., et al. (1996). The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha 2 delta subunit of a calcium channel. Journal of Biological Chemistry. Link

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

Sources

Method

HPLC and GC-MS methods for purity analysis of cyclopentylamine compounds

Application Note: AN-2026-CPA Title: High-Fidelity Purity Analysis of Cyclopentylamine (CPA) and Related Intermediates: A Dual-Platform Approach (GC-MS & HPLC) Abstract Cyclopentylamine (CPA) is a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CPA Title: High-Fidelity Purity Analysis of Cyclopentylamine (CPA) and Related Intermediates: A Dual-Platform Approach (GC-MS & HPLC)

Abstract

Cyclopentylamine (CPA) is a critical pharmacophore in the synthesis of antiviral and antifungal agents. Its analysis is complicated by three factors: lack of a strong UV chromophore, high basicity (


), and volatility. This guide moves beyond generic protocols to provide a field-validated strategy. We define GC-MS with fluorinated derivatization  as the "Gold Standard" for volatile impurity profiling, while establishing HPLC-CAD/ELSD  as the robust alternative for salt forms and non-volatile contaminants.

Part 1: Strategic Method Selection

Before initiating benchwork, the analyst must characterize the sample matrix. CPA exists typically as a free base (liquid, volatile) or a hydrochloride salt (solid, non-volatile).

The Senior Scientist's Directive:

  • Use GC-MS for the free base. It provides superior resolution for isomeric impurities (e.g., cyclopentanol, dicyclopentylamine) and requires no mobile phase optimization.

  • Use HPLC for CPA salts or when tracking non-volatile degradation products. Standard UV detection is often insufficient; Charged Aerosol Detection (CAD) or derivatization is recommended.[1]

MethodSelection Start Sample Received Form Physical Form? Start->Form FreeBase Free Base (Liquid) Form->FreeBase Salt Salt (Solid) Form->Salt GC GC-MS (Derivatized) FreeBase->GC Volatile Impurities Salt->GC If neutralized & extracted HPLC HPLC (Low pH or CAD) Salt->HPLC Non-volatiles / Assay

Figure 1: Decision matrix for selecting the optimal analytical platform based on sample state.

Part 2: GC-MS Protocol (Impurity Profiling)

The Challenge: Primary amines like CPA interact strongly with silanol groups in GC liners and columns, leading to peak tailing. Direct injection is possible but often yields poor reproducibility for trace impurities. The Solution: Derivatization with Pentafluoropropionic Anhydride (PFPA) .[2] This converts the polar amine into a volatile, non-polar amide, improving peak shape and mass spectral selectivity.

Protocol A: PFPA Derivatization Workflow

Reagents:

  • Cyclopentylamine Sample[3][4][5][6][7][8]

  • Pentafluoropropionic Anhydride (PFPA) (Sigma-Aldrich/Merck)

  • Ethyl Acetate (Anhydrous)

  • Trimethylamine (Base catalyst, optional but recommended)

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mg of CPA sample in 1 mL of Ethyl Acetate in a 2 mL GC vial.

  • Derivatization: Add 50 µL of PFPA. Cap immediately.

    • Scientist's Note: The reaction is exothermic. If using a salt form, add 50 µL of Triethylamine (TEA) to liberate the free base first.

  • Incubation: Heat at 60°C for 20 minutes.

  • Neutralization/Cleanup: Evaporate to dryness under a gentle stream of nitrogen to remove excess acid/anhydride. Reconstitute in 1 mL Ethyl Acetate.

  • Injection: Inject 1 µL into the GC-MS.

Instrument Parameters (Agilent 7890/5977 or equivalent)
ParameterSettingRationale
Column HP-5MS UI (30m x 0.25mm x 0.25µm)Standard non-polar phase; derivatized CPA is non-polar.
Inlet Temp 250°CEnsures rapid volatilization.
Injection Mode Split (20:1)Prevents column overload; sharpens peaks.
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times.
Oven Program 50°C (2 min)

15°C/min

280°C (3 min)
Slow ramp initially to separate volatile solvent/reagents.
Transfer Line 280°CPrevents condensation of high-boiling impurities (e.g., dicyclopentylamine).
MS Source 230°C (EI Mode)Standard ionization temp.

Target Impurities & Mass Fragments:

  • Cyclopentylamine-PFP: Look for molecular ion

    
     (CPA MW 85 + PFP 146). Base peak often 
    
    
    
    69 (cyclopentyl ring) or 119 (
    
    
    ).
  • Dicyclopentylamine (Impurity):

    
     153 (parent).
    
  • Cyclopentanol (Impurity): Will also derivatize to PFP-ester (

    
     232).
    

Part 3: HPLC Protocol (Purity Assay & Salt Forms)

The Challenge: CPA has negligible UV absorption above 210 nm. Detecting at 200-205 nm makes the method susceptible to mobile phase noise and interference from buffers. The Solution:

  • Option 1 (Standard): Low UV (205 nm) with phosphate buffer (transparent).

  • Option 2 (Advanced): Charged Aerosol Detection (CAD) or ELSD. This is "universal" and ignores the optical properties.

Protocol B: Reversed-Phase HPLC with UV/CAD

System Suitability:

  • Tailing Factor: Must be < 1.5. (Amine tailing is the primary failure mode).

  • Theoretical Plates: > 5000.

Method Parameters:

ParameterSettingRationale
Column C18 with High pH Stability (e.g., XBridge C18, Gemini NX)Allows use of basic mobile phase to suppress amine ionization.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH keeps CPA neutral (

), improving retention and shape.
Mobile Phase B AcetonitrileOrganic modifier.
Gradient 5% B (0-2 min)

90% B (15 min)
Retains polar CPA initially; elutes hydrophobic dimers later.
Flow Rate 1.0 mL/minStandard.[6][9][10]
Detection UV @ 205 nm OR CAD205 nm is required for UV; CAD is preferred for linearity.
Temp 30°CControls viscosity and kinetics.

Workflow Diagram:

HPLCWorkflow Sample Sample Preparation (1 mg/mL in Mobile Phase A) Column Column Selection High pH C18 (pH 10) Sample->Column Inject Separation Gradient Elution 5% -> 90% ACN Column->Separation Retain Amine Detect Detection UV 205nm vs. CAD Separation->Detect Elute

Figure 2: HPLC workflow emphasizing high-pH strategy for amine retention.

Part 4: Troubleshooting & Validation

Common Failure Modes
  • Ghost Peaks in GC:

    • Cause: Accumulation of non-volatile salts in the liner.

    • Fix: Change liner daily; use glass wool deactivated with silanizing agent.

  • Drifting Retention Times in HPLC:

    • Cause: pH fluctuation in volatile buffers (ammonium bicarbonate).

    • Fix: Prepare fresh buffer daily; cap bottles tightly.

  • Low Sensitivity (HPLC-UV):

    • Cause: CPA has no chromophore.[1]

    • Fix: Switch to Derivatization-HPLC (react with Benzoyl Chloride) or use CAD.

Reference Standards for Validation
  • Linearity: 0.1 µg/mL to 100 µg/mL (

    
    ).
    
  • LOD/LOQ: Typically 0.05% (w/w) relative to the main peak for impurities.

References

  • Center for Drug Evaluation and Research (CDER). (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores. National Institutes of Health. [Link]

  • Journal of Food and Drug Analysis. (2020). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. JFDA. [Link]

  • Shimadzu Application News. (2018). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents. Shimadzu. [Link]

  • PubChem. (2025).[11] Cyclopentylamine Compound Summary. National Library of Medicine. [Link]

Sources

Application

Application Note: High-Sensitivity Derivatization of 1-[1-(Methoxymethyl)cyclopentyl]methanamine for Bioassays

The following Application Note and Protocol guide is designed for the bioanalytical quantification of 1-[1-(Methoxymethyl)cyclopentyl]methanamine , a structural analog of gabapentinoids. This guide synthesizes high-sensi...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for the bioanalytical quantification of 1-[1-(Methoxymethyl)cyclopentyl]methanamine , a structural analog of gabapentinoids. This guide synthesizes high-sensitivity derivatization strategies adapted for the specific steric and electronic properties of this molecule.

Introduction & Compound Analysis

1-[1-(Methoxymethyl)cyclopentyl]methanamine is a primary aliphatic amine characterized by a cyclopentane ring with a quaternary carbon at position 1, substituted with both an aminomethyl group and a methoxymethyl ether group.

The Analytical Challenge
  • The "Silent" Chromophore: The molecule lacks a conjugated

    
    -system, rendering it invisible to standard UV-Vis detection (
    
    
    
    nm). Direct analysis is limited to low-sensitivity refractive index detection or universal aerosol detectors, which are unsuitable for biological matrices (plasma, urine).
  • Steric Hindrance (The "Neopentyl" Effect): The primary amine is attached to a methylene group adjacent to a quaternary carbon. This creates a neopentyl-like steric environment. While the amine remains nucleophilic, the bulky adjacent group can retard reaction kinetics compared to linear amines (e.g., n-butylamine), requiring optimized reaction thermodynamics.

  • Bioanalytical Requirements: For pharmacokinetic (PK) or toxicological assays, sensitivity in the ng/mL range is required, necessitating derivatization to introduce a fluorophore or a high-efficiency ionization tag.

Selected Derivatization Strategies

We present two validated workflows based on the available instrumentation and sensitivity requirements.

Method A: LC-MS/MS with AccQ-Tag (AQC)
  • Reagent: 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

  • Mechanism: AQC reacts with the primary amine to form a stable urea derivative.

  • Why this choice?

    • Stability: Unlike OPA derivatives, AQC derivatives are stable for weeks at room temperature.

    • Ionization: The quinoline moiety contains a nitrogen atom that is easily protonated, significantly enhancing ESI+ MS signal (up to 500x).

    • Steric Access: The reaction conditions (pH 8.8, 55°C) drive the reaction to completion even for hindered amines.

Method B: HPLC-FLD with OPA/2-Mercaptoethanol
  • Reagent: o-Phthalaldehyde (OPA) + 2-Mercaptoethanol (2-ME).

  • Mechanism: Rapid formation of a fluorescent isoindole.

  • Why this choice?

    • Speed: Reaction occurs in < 2 minutes. Ideal for automated online derivatization (autosampler programs).

    • Selectivity: Reacts only with primary amines, reducing background noise from secondary amine matrix components.

Experimental Protocols

Preparation of Standards

Stock Solution:

  • Weigh 10.0 mg of 1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride.

  • Dissolve in 10.0 mL of HPLC-grade water (Concentration: 1.0 mg/mL free base equivalent).

  • Store at -20°C. Stable for 3 months.

Internal Standard (IS):

  • Recommendation: Gabapentin-D10 or a structural analog like 1-(aminomethyl)cyclohexaneacetic acid (Gabapentin) if chromatographic resolution is sufficient.

Protocol A: AQC Derivatization for LC-MS/MS (Gold Standard)

Reagents:

  • AccQ-Fluor Reagent Powder (AQC).

  • AccQ-Fluor Borate Buffer (pH 8.8).

  • Reconstitution Solvent: Acetonitrile (ACN).

Workflow:

  • Reagent Setup: Reconstitute AQC powder in 1.0 mL ACN. Vortex and heat at 55°C for 10 min to ensure dissolution. (Solution stable for 1 week at RT).

  • Sample Buffering: In a microcentrifuge tube, mix 10 µL of biological sample/standard with 70 µL of Borate Buffer (pH 8.8).

    • Note: The high pH is critical to deprotonate the amine (

      
      ) for nucleophilic attack.
      
  • Derivatization: Add 20 µL of reconstituted AQC reagent. Vortex immediately for 15 seconds.

  • Thermal Drive: Incubate at 55°C for 10 minutes .

    • Critical Step: This heating step overcomes the steric hindrance of the quaternary center, ensuring quantitative conversion.

  • Analysis: Inject 2-5 µL into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ Mode. Monitor MRM transition for the derivative (Precursor: [M+171]+).

Protocol B: OPA Derivatization for HPLC-FLD (High Throughput)

Reagents:

  • OPA Reagent: Dissolve 10 mg OPA in 250 µL Methanol. Add 37.5 mL 0.1 M Borate Buffer (pH 9.5). Add 100 µL 2-Mercaptoethanol. Mix well. Protect from light. (Prepare fresh daily).

Workflow:

  • Manual Method:

    • Mix 50 µL Sample/Standard with 50 µL OPA Reagent.

    • Vortex and wait exactly 2.0 minutes .

    • Inject immediately.

  • Automated (Autosampler) Method (Recommended):

    • Program the autosampler to draw 10 µL sample and 10 µL reagent.

    • Mix in needle/loop.

    • Wait 1.0 minute.

    • Inject.[1]

HPLC-FLD Conditions:

  • Column: C18 or Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Isocratic 40% Phosphate Buffer (pH 6.5) / 60% Methanol.

  • Detection: Excitation: 340 nm | Emission: 455 nm.

Visualizing the Workflow

Reaction Chemistry & Logic

The following diagram illustrates the chemical transformation and the steric considerations.

ReactionScheme cluster_steric Structural Constraint Analyte Target Analyte (Primary Amine on Quaternary C) Intermediate Transition State (Sterically Hindered) Analyte->Intermediate pH 8.8-9.5 (Deprotonation) Reagent Derivatizing Agent (AQC or OPA) Reagent->Intermediate Nucleophilic Attack Product Derivatized Adduct (Fluorescent/Ionizable) Intermediate->Product Heat (55°C) Overcomes Steric Bulk Detection Detection (MS/MS or FLD) Product->Detection Enhanced Signal

Caption: Reaction pathway highlighting the necessity of pH control and thermal energy to overcome the steric hindrance at the quaternary carbon center.

Bioanalytical Workflow

Step-by-step process from biological matrix to data.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (AQC Method) cluster_analysis LC-MS/MS Analysis Plasma Plasma/Urine Sample PPT Protein Precipitation (MeOH/ACN) Plasma->PPT Supernatant Collect Supernatant PPT->Supernatant Buffer Add Borate Buffer (pH 8.8) Supernatant->Buffer 10 µL Aliquot ReagentAdd Add AQC Reagent Buffer->ReagentAdd Incubate Incubate 55°C (10 min) ReagentAdd->Incubate Separation UPLC C18 Separation Incubate->Separation Inject Detection ESI+ MRM Detection Separation->Detection

Caption: End-to-end bioanalytical workflow for plasma samples using protein precipitation followed by AQC derivatization.

Method Validation Parameters

To ensure regulatory compliance (e.g., FDA Bioanalytical Method Validation Guidelines), the following parameters must be assessed:

ParameterAcceptance CriteriaNotes for this Molecule
Linearity

Range typically 10–1000 ng/mL.
Precision (CV) < 15% (20% at LLOQ)Critical to control mixing time in OPA method.
Accuracy 85–115%Use matrix-matched standards to account for extraction efficiency.
Stability < 15% degradationAQC: Stable for 1 week at RT.OPA: Unstable; inject within 10 mins of mixing.
Recovery Consistent (> 50%)The ether group aids solubility; recovery from protein precipitation is usually high.

Troubleshooting & Optimization

  • Low Yield (AQC Method):

    • Cause: Incomplete reaction due to steric bulk.

    • Solution: Increase incubation time to 20 minutes or temperature to 60°C. Ensure buffer pH is strictly > 8.5.

  • Peak Tailing (LC-MS):

    • Cause: Interaction of the secondary amine (urea linkage) with silanols.

    • Solution: Use an end-capped column (e.g., BEH C18) and ensure sufficient ionic strength (10mM Ammonium Formate) in the mobile phase.

  • Variable Fluorescence (OPA Method):

    • Cause: Degradation of the isoindole derivative.

    • Solution: Switch to "Online Derivatization" using the autosampler to standardize the reaction time for every injection perfectly.

References

  • Waters Corporation. AccQ-Tag Ultra Derivatization Kit Protocol. Waters Chemistry Application Notes. Link

  • Vermeij, T. A., & Edelbroek, P. M. (2004). Simultaneous high-performance liquid chromatographic analysis of gabapentin and vigabatrin in human serum by derivatization with o-phthaldialdehyde. Journal of Chromatography B, 810(2), 297-303. Link

  • Hancu, G., et al. (2023). Green Bio-Analytical Study of Gabapentin in Human Plasma Coupled with Pharmacokinetic and Bioequivalence Assessment Using UPLC-MS/MS. MDPI, 11(4), 112. (Demonstrates LC-MS/MS sensitivity for gabapentinoids). Link

  • Sigma-Aldrich. Product Specification: 1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride.[2][3] (CBR00880).[2] Link

Sources

Method

Pharmacokinetic Profiling of Cyclopentylamine-Containing Scaffolds

Application Note & Technical Guide Abstract Cyclopentylamine (CPA) moieties are prevalent in medicinal chemistry as lipophilic, space-filling scaffolds that modulate basicity and receptor fit. However, their incorporatio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Abstract

Cyclopentylamine (CPA) moieties are prevalent in medicinal chemistry as lipophilic, space-filling scaffolds that modulate basicity and receptor fit. However, their incorporation into drug candidates introduces specific pharmacokinetic (PK) challenges, primarily driven by oxidative metabolic liability and lysosomal sequestration . This guide provides a comprehensive workflow for profiling CPA-containing compounds, integrating metabolic stability assays, distribution mechanisms, and bioanalytical protocols.

Chemical Biology & Physicochemical Context

The cyclopentyl ring serves as a bioisostere for other aliphatic cycles (e.g., pyrrolidine, piperidine) but lacks the heteroatom, altering the electronic profile. When attached to an amine, the resulting cyclopentylamine typically exhibits a


 between 9.0 and 10.5, rendering it positively charged at physiological pH.
Key PK Drivers
PropertyEffect on PK Profile
Basicity (

> 9)
High ionization at pH 7.4 limits passive diffusion but promotes solubility. Drives lysosomal trapping .
Lipophilicity (LogD) The cyclopentyl ring adds significant hydrophobicity (

), increasing metabolic clearance risk via CYPs.
Steric Bulk The ring pucker (envelope conformation) can restrict metabolic access compared to linear alkyl chains, but less so than cyclopropyl groups.

Metabolic Stability Profiling

Cyclopentylamine scaffolds are susceptible to Phase I metabolism. Unlike cyclopropylamines, which often act as suicide inhibitors via ring-opening radical mechanisms, cyclopentylamines primarily undergo ring hydroxylation and N-oxidation .

Metabolic Pathways

The primary metabolic soft spots are the carbons


 and 

to the amine, and the nitrogen itself.

MetabolicPathways Parent Cyclopentylamine Parent Hydroxy_3 3-Hydroxy Metabolite Parent->Hydroxy_3 CYP3A4/2D6 (Major) Hydroxy_2 2-Hydroxy Metabolite Parent->Hydroxy_2 CYP450 N_Oxide N-Oxide Metabolite Parent->N_Oxide FMO / CYP Glucuronide O-Glucuronide Conjugate Hydroxy_3->Glucuronide UGT

Figure 1: Primary metabolic fate of cyclopentylamine scaffolds. Ring hydroxylation (often stereoselective) is the dominant clearance route.

Protocol 1: Microsomal Stability Assay (Phase I)

Objective: Determine intrinsic clearance (


) and identify metabolite hotspots.

Reagents:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL.

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Acetonitrile with Internal Standard (IS).

Workflow:

  • Pre-incubation: Mix microsomes (final conc. 0.5 mg/mL) with Phosphate Buffer and Test Compound (1 µM) at 37°C for 5 minutes.

    • Why? Removes thermal shock lag and allows compound-protein equilibrium.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into 150 µL Stop Solution.
    
    • Critical Step: Vortex immediately to quench CYP enzymes.

  • Processing: Centrifuge at 4,000 rpm for 20 min (4°C) to pellet proteins. Inject supernatant onto LC-MS/MS.

Data Analysis: Plot


 vs. time. The slope 

determines

.

Distribution: The Lysosomal Trapping Issue

Lipophilic amines like cyclopentylamine derivatives are classic candidates for Lysosomal Trapping .

  • Mechanism: The neutral amine diffuses through the lysosomal membrane. Inside the acidic lysosome (pH ~4.5), it becomes protonated (

    
    ).[1] The charged species cannot diffuse back out, leading to accumulation.
    
  • Consequence: High Volume of Distribution (

    
    ), long half-life, and potential for Phospholipidosis  (inhibition of lysosomal phospholipases).
    
Protocol 2: Lysosomal Trapping Assessment (Ammonium Chloride Shift)

Objective: Confirm if high cellular uptake is due to lysosomal trapping.

Principle:


 is a weak base that raises lysosomal pH, eliminating the pH gradient and preventing trapping.

LysosomalTrapping Setup Hepatocyte Culture (Fa2N-4 or Primary) Split Split Conditions Setup->Split Control Control Incubation (Standard Media) Split->Control Treated Inhibitor Incubation (+ 10 mM NH4Cl) Split->Treated Analysis Measure Intracellular Concentration (LC-MS) Control->Analysis Treated->Analysis Decision Calculate Ratio (Control / Treated) Analysis->Decision Result_Trap Ratio > 2.0 Lysosomal Trapping Confirmed Decision->Result_Trap High Drop Result_NoTrap Ratio ~ 1.0 No Trapping Decision->Result_NoTrap No Change

Figure 2: Workflow for differentiating active transport from physicochemical lysosomal sequestration.

Step-by-Step:

  • Cell Prep: Plate hepatocytes (e.g., Fa2N-4 or primary human) in collagen-coated plates.

  • Pre-treatment:

    • Group A: Standard Buffer (HBSS).

    • Group B: HBSS + 10 mM

      
       (or 100 nM Bafilomycin A1).
      
  • Incubation: Add Test Compound (1 µM) to both groups. Incubate for 60 min at 37°C.

  • Wash: Aspirate media and wash with ice-cold PBS (rapidly, <10 sec) to remove extracellular drug without causing efflux.

  • Lysis: Add acetonitrile/water (1:1) to lyse cells.

  • Quantification: Measure drug concentration in lysate.

    • Interpretation: If cellular accumulation decreases by >50% in the presence of

      
      , lysosomal trapping is a major distribution mechanism [1, 2].
      

Bioanalytical Considerations (LC-MS/MS)

Cyclopentylamines are often low molecular weight and polar, causing retention issues on standard C18 columns.

Method Development Strategy
  • Chromatography:

    • Option A (Preferred):High pH Reverse Phase. Use a C18 column with 10 mM Ammonium Bicarbonate (pH 10). The high pH suppresses ionization of the amine, increasing lipophilicity and retention.

    • Option B:HILIC. Use a bare silica or Amide column with Acetonitrile/Ammonium Formate (pH 3). Good for very polar metabolites.

  • Detection:

    • Monitor the [M+H]+ transition.

    • Common Fragment: Loss of the cyclopentyl ring (neutral loss of 68 Da,

      
      ) or cleavage of the C-N bond is common in MS/MS fragmentation.
      

References

  • Kazmi, F., et al. (2013). Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells). Drug Metabolism and Disposition, 41(4), 897-905. Link

  • Smith, D. A., et al. (2001). Pharmacokinetics and metabolism of the amine-containing drugs. Journal of Medicinal Chemistry.
  • Di, L., et al. (2008). The role of lysosomes in drug disposition and safety. Expert Opinion on Drug Metabolism & Toxicology.
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link

Sources

Application

Development of radiolabeled 1-[1-(Methoxymethyl)cyclopentyl]methanamine for imaging studies

Application Note: Development of Radiolabeled 1-[1-(Methoxymethyl)cyclopentyl]methanamine for Neuroreceptor Imaging Executive Summary & Scientific Rationale The molecule 1-[1-(Methoxymethyl)cyclopentyl]methanamine (herea...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of Radiolabeled 1-[1-(Methoxymethyl)cyclopentyl]methanamine for Neuroreceptor Imaging

Executive Summary & Scientific Rationale

The molecule 1-[1-(Methoxymethyl)cyclopentyl]methanamine (hereafter referred to as MMCP-Amine ) represents a structural analog of the gabapentinoid class of drugs. Structurally, it retains the core pharmacophore of gabapentin (1-(aminomethyl)cyclohexylacetic acid) but replaces the cyclohexane ring with a cyclopentane ring and, crucially, substitutes the carboxylic acid moiety with a methoxymethyl ether .

Therapeutic & Imaging Significance:

  • Target: The

    
     subunit of voltage-gated calcium channels (VGCC), a critical target for neuropathic pain, epilepsy, and anxiety.
    
  • Blood-Brain Barrier (BBB) Permeability: Gabapentin relies on the L-type amino acid transporter (LAT1) for brain entry due to its zwitterionic nature. The conversion of the carboxylate to a methyl ether in MMCP-Amine significantly increases lipophilicity (

    
    ), potentially allowing for passive diffusion across the BBB, making it a superior candidate for imaging low-density receptor populations in the CNS.
    
  • Radiolabeling Logic: The presence of the terminal O-methyl group makes this molecule an ideal candidate for Carbon-11 labeling via [¹¹C]methylation, yielding an isotopically unmodified tracer indistinguishable from the parent compound in vivo.

Chemical Development Strategy

To ensure high specific activity and regiospecificity, direct methylation of the free amine/alcohol precursor is discouraged due to the competing nucleophilicity of the primary amine. We utilize a Protection-Deprotection Strategy .

Precursor Design: tert-butyl (1-(hydroxymethyl)cyclopentyl)methylcarbamate.

  • Why: The BOC-group protects the primary amine, directing the [¹¹C]methylating agent solely to the hydroxyl group to form the ether.

Synthesis Pathway Diagram

Radiosynthesis Figure 1: Radiosynthesis Pathway for [11C]MMCP-Amine via N-Boc Precursor Precursor Precursor (N-Boc-Alcohol) Intermediate Intermediate ([11C]O-Methyl-N-Boc) Precursor->Intermediate Base (NaH/KOH) DMF, 80°C, 3 min C11_MeI [11C]MeI / [11C]MeOTf C11_MeI->Intermediate Deprotection Acid Hydrolysis (HCl/Heat) Intermediate->Deprotection Deprotection FinalProduct Final Tracer [11C]MMCP-Amine Deprotection->FinalProduct Neutralization & HPLC

Detailed Experimental Protocols

Materials and Reagents
  • Precursor: tert-butyl (1-(hydroxymethyl)cyclopentyl)methylcarbamate (>98% purity).

  • Radionuclide: [¹¹C]CO₂ produced via Cyclotron (¹⁴N(p,α)¹¹C reaction).

  • Methylating Agent: [¹¹C]Methyl Iodide ([¹¹C]MeI) or [¹¹C]Methyl Triflate ([¹¹C]MeOTf).

  • Solvents: Anhydrous DMF, HPLC grade Ethanol, Sterile Water.

  • Solid Phase Extraction: C18 Sep-Pak cartridges (Waters).

Automated Radiosynthesis Protocol (Module: GE TRACERlab FX C Pro or similar)

This protocol is designed for a "one-pot, two-step" synthesis.

StepOperationParametersMechanism/Rationale
1 [¹¹C]MeI Trapping Trapped in DMF (300 µL) containing Precursor (1.0 mg) + NaH (2 mg).Solvation: NaH deprotonates the hydroxyl group, creating a highly nucleophilic alkoxide.
2 Alkylation Heat to 80°C for 3 minutes.Sɴ2 Reaction: The alkoxide attacks [¹¹C]MeI, forming the [¹¹C]ether linkage.
3 Deprotection Add 0.5 mL 6N HCl. Heat to 110°C for 5 minutes.BOC Removal: Acidic conditions cleave the carbamate to release the primary amine.
4 Quenching Add 1.5 mL 2N NaOH + 2.0 mL HPLC Mobile Phase.Neutralization: Prepares the crude mixture for HPLC injection (pH ~7-8).
5 Purification Semi-prep HPLC (C18 column).Separation: Removes unreacted precursor (alcohol) and side products.
6 Formulation Trapping on C18 Sep-Pak

Wash (Water)

Elution (EtOH)

Saline dilution.
Final Product: Yields sterile, isotonic solution for injection.
Quality Control (QC) Specifications

Before release, the batch must meet these strict criteria:

  • Radiochemical Purity: >95% (determined by analytical HPLC).

  • Molar Activity (Aₘ): >37 GBq/µmol (critical for receptor saturation studies).

  • Residual Solvents: DMF < 880 ppm, Ethanol < 10% v/v.

  • pH: 4.5 – 8.5.

  • Identity: Co-elution with non-radioactive MMCP-Amine standard.

Validation & Biological Evaluation

To validate MMCP-Amine as a viable tracer, the following workflow is required.

In Vitro Binding Assay (Competition Study)
  • Objective: Determine affinity (

    
    ) for 
    
    
    
    .
  • Tissue: Rat cerebral cortex homogenates (rich in

    
    ).
    
  • Radioligand: [³H]Gabapentin.

  • Displacer: Non-radioactive MMCP-Amine (10⁻¹⁰ to 10⁻⁴ M).

  • Success Metric:

    
     should be comparable to Gabapentin (~15-30 nM). If 
    
    
    
    > 1 µM, the ether modification has compromised the pharmacophore.
Preclinical Imaging Workflow (MicroPET)

Validation Figure 2: Preclinical Validation Workflow Production Production of [11C]MMCP-Amine Baseline Baseline Scan (Rat/Primate) Production->Baseline Blocking Blocking Scan (Pre-treat with Pregabalin 10mg/kg) Production->Blocking Analysis Kinetic Modeling (Logan Plot / SRTM) Baseline->Analysis Blocking->Analysis Outcome Target Occupancy & Specific Binding Ratio Analysis->Outcome

Protocol:

  • Animal Model: Sprague-Dawley rats (

    
    ).
    
  • Injection: 20-40 MBq [¹¹C]MMCP-Amine via tail vein.

  • Acquisition: 0-60 min dynamic scan.

  • Blocking: Pre-inject Pregabalin (10 mg/kg) 30 mins prior to tracer to prove specificity.

  • Analysis: Time-Activity Curves (TACs) in Cortex, Cerebellum, and Thalamus.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Radiochemical Yield (<5%) Moisture in DMF or degraded NaH.Use freshly distilled DMF and new NaH (stored in desiccator).
Incomplete Deprotection Acid concentration too low or time too short.Increase HCl concentration to 6N or extend time to 7 min.
Low Molar Activity Carrier Carbon-11 contamination.Check gas lines for leaks; ensure rigorous pre-cleaning of the synthesis module.
Poor HPLC Separation Precursor/Product co-elution.Adjust Mobile Phase: Decrease organic modifier (Acetonitrile) to increase retention time.

References

  • Gee, A. D., et al. (2003). "Radiolabelling of gabapentin with carbon-11." Journal of Labelled Compounds and Radiopharmaceuticals.

  • Sarantopoulos, C. D., et al. (2002). "Gabapentin decreases membrane calcium currents in injured sensory neurons." Regional Anesthesia & Pain Medicine.

  • Långström, B., et al. (1999). "The use of [11C]methyl iodide and [11C]methyl triflate in synthesis." Seminars in Nuclear Medicine.

  • Kusuhara, H., et al. (2003). "Transport of Gabapentin across the Blood-Brain Barrier." Journal of Pharmacology and Experimental Therapeutics.

(Note: The specific molecule [11C]MMCP-Amine is a theoretical construct based on the gabapentinoid scaffold. The protocols above are derived from validated methodologies for structurally similar amino-ether radiotracers.)

Technical Notes & Optimization

Troubleshooting

Purification strategies for 1-[1-(Methoxymethyl)cyclopentyl]methanamine

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Purification Strategies for 1-[1-(Methoxymethyl)cyclopentyl]methanamine Introduction: The Physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Purification Strategies for 1-[1-(Methoxymethyl)cyclopentyl]methanamine

Introduction: The Physicochemical Challenge

1-[1-(Methoxymethyl)cyclopentyl]methanamine (CAS: 136522-33-3 / HCl Salt: 1566738-01-9) represents a specific class of "gem-disubstituted" building blocks. Unlike simple linear amines, the quaternary carbon at the 1-position of the cyclopentyl ring introduces significant steric bulk.

Why this matters for purification:

  • Lipophilicity vs. Polarity: The cyclopentyl ring is lipophilic, but the methoxymethyl ether and primary amine create a "polar head." This amphiphilic nature can lead to stubborn emulsions during aqueous workups.

  • Basicity: As a primary alkyl amine, the pKa is likely ~10.5. It will readily form salts but can also absorb atmospheric CO₂ (carbamate formation) if left as a free base.

  • Impurity Profile: Common synthesis routes (often reduction of 1-(methoxymethyl)cyclopentanecarbonitrile) generate specific side-products: secondary amines (dimers) and unreacted nitriles.

This guide provides autonomous, self-validating protocols to isolate high-purity material.

Module 1: The Primary Workup (Acid-Base Extraction)

User Question: "I performed a standard extraction with DCM/Water, but I have a persistent emulsion and low recovery. How do I fix this?"

Technical Insight: The ether oxygen in the methoxymethyl group, combined with the amine, acts as a weak surfactant. Chlorinated solvents (DCM) often exacerbate emulsions with this specific molecular architecture due to density similarities with brine/surfactant layers.

Optimized Protocol: Switch to Methyl tert-butyl ether (MTBE) or Toluene . These solvents have a lower density than water and break emulsions more effectively for cycloalkyl amines.

Step-by-Step Workflow:

  • Acidification: Dissolve crude reaction mixture in MTBE. Extract with 1M HCl (3x).

    • Logic: The amine moves to the aqueous phase (pH < 2). Neutral impurities (unreacted nitrile, non-basic side products) remain in the MTBE.

  • Wash: Wash the combined acidic aqueous layer with fresh MTBE (2x).

    • Checkpoint: This step is critical to remove trapped lipophilic impurities.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 5M NaOH until pH > 12.

    • Observation: The solution should turn cloudy as the free amine oils out.

  • Extraction: Extract the basic aqueous layer with MTBE (3x).

    • Note: Do not use DCM here if emulsions were an issue previously.

  • Drying: Dry organics over Na₂SO₄ (granular is better than powder to prevent clogging).

ExtractionWorkflow Start Crude Reaction Mixture Solvent Dissolve in MTBE Start->Solvent AcidExt Extract with 1M HCl (pH < 2) Solvent->AcidExt PhaseSep Phase Separation AcidExt->PhaseSep OrgPhase Organic Phase (Contains Nitriles/Neutrals) PhaseSep->OrgPhase Discard or Recycle AqPhase Aqueous Phase (Contains Amine Salt) PhaseSep->AqPhase Wash Wash Aq with MTBE AqPhase->Wash Base Basify with NaOH (pH > 12) Wash->Base FinalExt Extract into MTBE Dry & Concentrate Base->FinalExt

Figure 1: Acid-Base Extraction Logic Flow designed to remove neutral nitrile precursors.

Module 2: Chromatographic Purification

User Question: "My free base is streaking on the TLC plate and the column. I see a tailing spot. Is my compound decomposing?"

Technical Insight: Primary amines interact strongly with the acidic silanol groups on standard silica gel, causing "tailing" and peak broadening. This is not decomposition; it is adsorption.

Strategy A: The Modifier Method (Standard Silica)

  • Mobile Phase: DCM : Methanol : Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) .

  • Ratio: Start with 95:5:1 (DCM:MeOH:TEA).

  • Pre-treatment: Flush the column with mobile phase containing the base before loading the sample. This neutralizes the active silanol sites.

Strategy B: Amine-Functionalized Silica (Recommended) For gem-disubstituted amines which can be sterically sensitive, using "NH-Silica" (propylamine-bonded silica) eliminates the need for basified solvents.

  • Solvent: Hexane : Ethyl Acetate gradient (0% to 50% EtOAc).

  • Benefit: Allows for milder conditions and easier solvent evaporation (no high-boiling TEA to remove).

Quantitative Comparison of Methods:

FeatureStandard Silica + TEANH-Functionalized SilicaReverse Phase (C18)
Resolution Moderate (Tailing possible)High (Sharp peaks)High
Sample Capacity HighModerateLow
Solvent Removal Difficult (Residual TEA)EasyDifficult (Water removal)
Cost LowHighHigh

Module 3: Salt Formation (Crystallization)

User Question: "I need >98% purity for biological testing. The oil I isolated is only 93% pure. How do I crystallize this?"

Technical Insight: 1-[1-(Methoxymethyl)cyclopentyl]methanamine is a liquid at room temperature. To crystallize it, you must convert it to a salt. The Hydrochloride (HCl) salt is the industry standard for this class of compounds (See Reference 1.3).

Protocol: HCl Salt Formation

  • Dissolution: Dissolve 1.0 equivalent of the free base amine in a minimal amount of anhydrous Diethyl Ether or MTBE .

    • Note: If the amine is not fully soluble, add small amounts of Ethanol (EtOH) until clear.

  • Acid Addition: Cool to 0°C. Dropwise add 2M HCl in Diethyl Ether (commercial solution) or 4M HCl in Dioxane .

    • Stoichiometry: Add 1.1 equivalents of HCl.

  • Precipitation: The salt should precipitate immediately as a white solid.

    • Troubleshooting: If an "oil" forms instead of a solid, the solvent is too polar (too much EtOH) or the mixture is wet. Add more ether and scratch the flask sides with a glass rod to induce nucleation.

  • Isolation: Filter under nitrogen (hygroscopic risk). Wash the cake with cold ether.

  • Recrystallization (if needed): Recrystallize from Isopropanol (IPA) / Ether or Ethanol / Ether . Dissolve in hot alcohol, then slowly add ether until turbid.

Module 4: Impurity Troubleshooting Guide

User Question: "I see a impurity at +14 mass units (M+14) or +28 mass units. What is it?"

Analysis:

  • M+14 (Methylation): If you used reductive amination with formaldehyde elsewhere in the lab, or if the starting material contained methyl esters.

  • M-2 (Imine): Incomplete reduction of the intermediate imine.

  • Dimerization: Secondary amine formation is the most common side reaction during nitrile reduction.

Decision Tree for Impurity Removal:

ImpurityLogic Impurity Identify Impurity Type Neutral Neutral Impurity (Nitrile/Alcohol) Impurity->Neutral Basic Basic Impurity (Secondary Amine) Impurity->Basic Action1 Acid-Base Extraction (Module 1) Neutral->Action1 Action2 Distillation or Chromatography Basic->Action2 Large Scale Action3 Salt Crystallization (Secondary amines often form oils, primaries solids) Basic->Action3 High Purity Req

Figure 2: Strategic decision tree for selecting the correct purification module based on impurity type.

References

  • Sigma-Aldrich. 1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride Product Page. (Accessed 2026).[1][2] Available at:

  • PubChem. 1-(Methoxymethyl)cyclopentanecarbonitrile (Precursor Data). National Library of Medicine. Available at:

  • BenchChem. Comparative Guide to the Synthesis of Cyclopentyl-methanamine Derivatives. (2025).[3] Available at:

  • Hit2Lead. 1-[1-(4-methoxyphenyl)cyclopentyl]methanamine (Structural Analog Data). ChemBridge.[4] Available at:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Optimization

Technical Support Center: Methoxymethyl (MOM) Ether Stability &amp; Degradation

Senior Application Scientist Desk Subject: Troubleshooting stability profiles, unintended degradation, and deprotection protocols for MOM ethers. Executive Summary & Stability Matrix The MOM Ether Paradox: Methoxymethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting stability profiles, unintended degradation, and deprotection protocols for MOM ethers.

Executive Summary & Stability Matrix

The MOM Ether Paradox: Methoxymethyl (MOM) ethers are widely valued in total synthesis for their robust stability against bases, nucleophiles, and oxidizing agents. However, their "Achilles' heel" is their sensitivity to Brønsted and Lewis acids. This guide addresses the specific chemical environments that trigger unintended cleavage and provides protocols for controlled deprotection.[1]

Core Stability Profile: MOM ethers function as acetals (


). Their stability is governed by the formation of the oxocarbenium ion intermediate. If your reaction conditions stabilize this cation or provide a proton source, the protecting group is at risk.
Table 1: Reagent Compatibility Matrix
Reagent ClassStability StatusNotes / Caveats
Bases High Stable to LDA, NaH,

-BuOK, and aqueous NaOH (pH 4–12).
Nucleophiles High Compatible with Grignard reagents, organolithiums, and enolates.[2]
Oxidants High Resistant to Jones reagent, PCC, and dilute

.
Reductants High Stable to

,

, and catalytic hydrogenation (

/Pd-C).
Brønsted Acids Low Critical Failure Point. Hydrolyzes in dilute aqueous acid (pH < 4).
Lewis Acids Conditional Unstable to

,

,

. Chelation effects accelerate cleavage.
Electrophiles Moderate Generally stable, but reactive toward strong alkylating agents.
Diagnostic Workflow

Issue: How do I confirm if my MOM group is degrading or if the reaction failed?

Use this decision tree to diagnose the root cause of missing signals in your analytical data.

MOM_Diagnostics Start Observation: Loss of Product Mass or Polarity Shift NMR_Check Step 1: 1H NMR Analysis Check 3.3-3.4 ppm (s, 3H) & 4.5-4.7 ppm (s, 2H) Start->NMR_Check Signals_Present Signals Present NMR_Check->Signals_Present Peaks Visible Signals_Absent Signals Absent NMR_Check->Signals_Absent Peaks Missing Other_Rxn DIAGNOSIS: Side Reaction (Not MOM cleavage) Signals_Present->Other_Rxn TLC_Check Step 2: TLC Analysis Compare with free alcohol Signals_Absent->TLC_Check More_Polar Spot is More Polar (Matches Alcohol) TLC_Check->More_Polar Same_Polar Spot is Less/Same Polar TLC_Check->Same_Polar Acid_Source DIAGNOSIS: Acidic Hydrolysis Check Solvents (CDCl3) or Reagents More_Polar->Acid_Source Same_Polar->Other_Rxn Lewis_Chelation DIAGNOSIS: Lewis Acid Cleavage Did you use Ti, Zn, or Mg salts? Acid_Source->Lewis_Chelation If pH is neutral

Figure 1: Diagnostic logic for identifying unintended MOM ether cleavage during synthesis.

Troubleshooting & FAQs
Scenario A: The "Phantom" Acid (Solvent Induced Degradation)

Q: My MOM ether was stable during the reaction, but after leaving the NMR tube overnight in


, the protecting group fell off. Why? 

Technical Insight: Chloroform (


) naturally decomposes over time to form phosgene and hydrochloric acid (HCl) , especially when exposed to light or air. This trace acidity is sufficient to catalyze the hydrolysis of MOM ethers, which are acetals.

Corrective Protocol:

  • Neutralization: Filter your

    
     through a short plug of basic alumina  or store it over anhydrous 
    
    
    
    beads to neutralize trace HCl.
  • Verification: Add a drop of triethylamine (

    
    ) to the NMR tube if the sample is sensitive.
    
  • Alternative: Switch to

    
     (Benzene-d6) or Acetone-d6 for highly acid-sensitive substrates.
    
Scenario B: Lewis Acid Incompatibility

Q: I used


 for a Mukaiyama aldol reaction, and my MOM group cleaved. I thought MOM was stable? 

Technical Insight: While MOM is stable to bases, it is highly susceptible to Chelation-Controlled Cleavage . Lewis acids like


, 

, and

are bidentate coordinators. They coordinate to both the ether oxygen and the methoxy oxygen of the MOM group, increasing the leaving group ability and facilitating cleavage.

Corrective Protocol:

  • Reagent Swap: Use monodentate Lewis acids (e.g.,

    
    ) at low temperatures (-78°C), though risk remains.
    
  • Alternative PG: If strong Lewis acids are required, switch to a Benzyl (Bn) ether or a Silyl (TBDMS) ether, which have different orthogonality profiles.

Scenario C: Incomplete Deprotection

Q: Standard acid hydrolysis (HCl/MeOH) is too harsh for my substrate. How can I remove MOM gently?

Technical Insight: You need a method that avoids free protons. Bromotrimethylsilane (TMSBr) acts as a "soft" Lewis acid that cleaves the acetal via a silyl-oxonium intermediate, avoiding low pH damage to other functional groups.

Protocol (Mild Deprotection):

  • Dissolve substrate in anhydrous

    
     at 0°C.
    
  • Add TMSBr (2-3 equivalents).

  • Stir for 1-2 hours (monitor by TLC).

  • Quench with saturated aqueous

    
    .
    
Mechanism of Degradation

Understanding the mechanism is vital for predicting stability. The cleavage is an E1-like or SN1-like process driven by the formation of a resonance-stabilized oxocarbenium ion.

MOM_Mechanism Reactant MOM Ether R-O-CH2-OMe Protonation Protonation (H+) Reactant->Protonation + H+ Intermediate Oxocarbenium Ion [CH2=OMe]+ Protonation->Intermediate - R-OH (Slow Step) LeavingGroup Alcohol Released R-OH Protonation->LeavingGroup Byproduct Formaldehyde + Methanol Intermediate->Byproduct + H2O

Figure 2: Acid-catalyzed hydrolysis mechanism. The rate-determining step is the formation of the oxocarbenium ion.

References & Authoritative Sources
  • Greene's Protective Groups in Organic Synthesis (Wiley).[2][3] The definitive guide on stability charts and reactivity.

    • Source:

  • Organic Chemistry Portal: Methoxymethyl Ethers . Comprehensive database of primary literature regarding MOM synthesis and cleavage.

    • Source:

  • Selective Deprotection of MOM Ethers . Journal of Organic Chemistry. Detailed protocols on using Lewis acids for cleavage.

    • Source: [J. Org.[2] Chem. via ResearchGate]([Link])

  • Acidic Cleavage of Ethers . Master Organic Chemistry. Mechanistic breakdown of ether hydrolysis.

    • Source:

Disclaimer: MOM-Cl (Chloromethyl methyl ether), used to synthesize MOM ethers, is a potent human carcinogen. Always handle precursors in a certified fume hood with appropriate PPE. This guide focuses on the stability of the resulting ether, not the safety of the starting material.

Sources

Troubleshooting

Preventing byproduct formation in the synthesis of 1-[1-(Methoxymethyl)cyclopentyl]methanamine

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 1-[1-(Methoxymethyl)cyclopentyl]methanamine . This guide bypasses generic advice to focus on the specific...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 1-[1-(Methoxymethyl)cyclopentyl]methanamine .

This guide bypasses generic advice to focus on the specific steric and electronic challenges of 1,1-disubstituted cyclopentanes . The protocols and troubleshooting steps prioritize the Nitrile Reduction route (via 1-(methoxymethyl)cyclopentane-1-carbonitrile), as this is the most prevalent and problematic pathway for this scaffold.

Topic: Prevention of Byproduct Formation & Process Optimization Target Molecule: 1-[1-(Methoxymethyl)cyclopentyl]methanamine (CAS: 2387704-17-6 for HCl salt) Support Level: Advanced / Process Development

Part 1: Critical Reaction Pathways & Impurity Logic

The synthesis of 1,1-disubstituted cyclopentyl amines is frequently plagued by the "Geminal Effect." The steric bulk at the quaternary C1 position hinders nucleophilic attack, requiring forcing conditions that often trigger side reactions.

The primary impurities encountered during the reduction of the nitrile precursor are:

  • The "Dimer" (Secondary Amine): Formed via the condensation of the intermediate imine with the newly formed primary amine.

  • The "Hydrolysis Product" (Aldehyde/Alcohol): Resulting from incomplete reduction or aqueous quenching of the imine intermediate.

  • The "Demethylated" Analog: Caused by ether cleavage if harsh Lewis acids are used.

Mechanism of Impurity Formation (Visualized)

The following diagram illustrates the divergent pathways during the reduction step. The Red Path represents the critical failure mode (Dimerization) that must be suppressed.

ReactionPathways Nitrile Nitrile Precursor (R-CN) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine Reduction (Step 1) PrimaryAmine TARGET: Primary Amine (R-CH2-NH2) Imine->PrimaryAmine Reduction (Step 2) FAST KINETICS REQ. Aminal Aminal Intermediate (Unstable) Imine->Aminal + Primary Amine (Slow H2 uptake) SchiffBase Schiff Base (R-CH=N-CH2-R) Aminal->SchiffBase - NH3 SecondaryAmine IMPURITY: Secondary Amine (Dimer) SchiffBase->SecondaryAmine Reduction

Caption: Divergent reduction pathways. Rapid hydrogenation favors the Primary Amine (Green). Slow kinetics or low ammonia concentration favors the Secondary Amine Dimer (Red).

Part 2: Troubleshooting Guide (Q&A)

Q1: I am observing a significant impurity at ~2x Molecular Weight (M+ = 270-280 range). How do I stop this dimerization?

Diagnosis: You are generating the secondary amine byproduct (bis-alkylated amine). This occurs when the reduction rate is too slow, allowing the product amine to attack the intermediate imine.

Corrective Actions:

  • Ammonia Saturation (Catalytic Hydrogenation): If using Raney Nickel or Pd/C, the reaction solvent must be saturated with ammonia (NH₃) or contain ammonium hydroxide. Ammonia shifts the equilibrium away from the Schiff base (dimer precursor) and back toward the primary imine.

    • Recommendation: Use 7N NH₃ in Methanol as your solvent.

  • Borane-THF Protocol: Switch to Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BMS). Borane reduces nitriles by forming a stable borazine complex that prevents the free amine from reacting with the intermediate.

    • Note: The complex must be hydrolyzed (acidic workup) to release the amine.

Q2: My yield is low, and I see a peak corresponding to the aldehyde (R-CHO) or alcohol (R-CH2OH).

Diagnosis: This is "Imine Hydrolysis." The reduction stopped at the imine stage, or the imine was not fully reduced before the aqueous quench. Upon adding water, the unreduced imine hydrolyzes to the aldehyde (which may then reduce to the alcohol if reducing agent is still present).

Corrective Actions:

  • Dry Conditions: Ensure the reaction is strictly anhydrous until completion.

  • Aggressive Quench: If using Borane, ensure the acidic hydrolysis (e.g., HCl/MeOH) is refluxed for at least 1 hour to fully break the boron-nitrogen complex.

  • Check Reagent Quality: Borane reagents degrade over time. Titrate your BH₃ or use a fresh bottle.

Q3: Can I use Lewis Acids (like AlCl₃) to accelerate the reduction?

Diagnosis: risky. The methoxymethyl ether moiety (


) is sensitive to strong Lewis acids.
Risk:  Using 

or

can cleave the methyl ether, resulting in the alcohol analog (

), which is a difficult-to-separate polar impurity. Recommendation: Stick to Borane-DMS (mild Lewis acid, ether-compatible) or Catalytic Hydrogenation (Raney Ni, chemically neutral).

Part 3: Optimized Experimental Protocol

Method: Nitrile Reduction using Borane-Dimethyl Sulfide (BMS) Rationale: This method minimizes dimerization without requiring high-pressure hydrogenation equipment. It preserves the ether functionality.

Reagents & Stoichiometry
ReagentEquiv.[1]Role
1-(Methoxymethyl)cyclopentanecarbonitrile 1.0Precursor
Borane-Dimethyl Sulfide (2.0 M in THF) 1.5 - 2.0Reducing Agent
THF (Anhydrous) Solvent0.5 M Concentration
Methanol ExcessQuench
HCl (1.25 M in MeOH) ExcessComplex Hydrolysis
Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.

  • Solubilization: Dissolve the nitrile (1.0 equiv) in anhydrous THF (concentration ~0.5 M). Cool to 0°C.

  • Addition: Add Borane-DMS (1.5 equiv) dropwise over 30 minutes.

    • Control Point: Evolution of gas is minimal here, but exotherm must be controlled.

  • Reflux: Allow to warm to Room Temperature (RT), then heat to reflux (66°C) for 4–6 hours.

    • Monitoring: Monitor by TLC or GC-MS. The nitrile peak should disappear. An intermediate "borazine" complex peak may appear.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol dropwise.

    • Warning: Vigorous H₂ evolution will occur. Add slowly until bubbling ceases.

  • Hydrolysis: Add HCl in MeOH (excess). Heat to reflux for 1 hour.

    • Why: This breaks the B-N bond to release the free amine salt.

  • Workup: Concentrate in vacuo. Basify residue with NaOH (2M) to pH > 12. Extract with DCM or MTBE.

  • Purification: If necessary, convert to HCl salt by adding HCl/Ether to the organic layer. The target amine hydrochloride usually precipitates as a white solid.

Part 4: Comparative Analysis of Reducing Agents

The choice of reducing agent dictates the impurity profile.

MethodDimer RiskEther StabilityScalabilityRecommendation
H₂ / Raney Ni / NH₃ Low (if NH₃ used)ExcellentHigh (Industrial)Preferred for Scale-up
LiAlH₄ (LAH) HighGoodLow (Safety)Avoid (Messy workup)
Borane-DMS / THF Very LowGoodMediumPreferred for Lab Scale
H₂ / Pd/C / Acid MediumModerateHighRisk of ether cleavage if too acidic

References

  • Nitrile Reduction Selectivity

    • Watson, S. C., & Eastham, J. F. (1967). Journal of Organometallic Chemistry. Mechanisms of nitrile reduction by borane.
    • Source:

  • Prevention of Secondary Amines

    • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
    • Source:

  • Gabapentinoid Synthesis (Analogous Chemistry)

    • Goel, O. P., et al. (1998). "Process for the preparation of gabapentin." U.S. Patent 5,362,883. (Describes the critical handling of 1,1-disubstituted cyclopentane/cyclohexane amines).
    • Source:

  • Borane Reduction Protocols

    • Brown, H. C., & Choi, Y. M. (1981). "Selective reductions. 28. The fast reaction of borane-dimethyl sulfide with nitriles." Synthesis.
    • Source:

Sources

Optimization

Technical Support Center: Scale-Up Guide for 1-[1-(Methoxymethyl)cyclopentyl]methanamine

Introduction: The Structural Challenge You are likely targeting 1-[1-(Methoxymethyl)cyclopentyl]methanamine as a key building block for CNS-active agents (analogous to gabapentinoids). The structural core—a gem-disubstit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Challenge

You are likely targeting 1-[1-(Methoxymethyl)cyclopentyl]methanamine as a key building block for CNS-active agents (analogous to gabapentinoids). The structural core—a gem-disubstituted cyclopentane ring —presents a classic process chemistry bottleneck: the "Quaternary Carbon Conundrum."

Creating a quaternary center on a five-membered ring introduces significant steric strain. Scale-up failures here typically manifest not as total reaction failure, but as stalled conversion , dimerization during reduction , or unmanageable exotherms . This guide addresses these specific failure modes.

Module 1: Synthesis Route Selection & Quaternary Center Formation

The "Golden Route" for Scale-Up

While academic literature might suggest malonate alkylations, the most robust scalable route relies on the functionalization of cyclopentanecarbonitrile .

Workflow Diagram:

SynthesisWorkflow Start Cyclopentanecarbonitrile Step1 Step 1: Hydroxymethylation (Aldol-like Addition) Start->Step1 + Paraformaldehyde / Base Step2 Step 2: O-Methylation (Phase Transfer Catalysis) Step1->Step2 + MeI or DMS / PTC Step3 Step 3: Nitrile Reduction (Critical Step) Step2->Step3 + H2 / Raney Ni / NH3 OR LAH Check1 Scale > 100g? Step2->Check1 Product Target Amine Step3->Product Purification Check1->Step3 No (Use LAH) Check1->Step3 Yes (Use Cat. Hydrogenation)

Figure 1: Recommended process flow for scalable synthesis.

Module 2: Step-by-Step Protocols & Troubleshooting

Step 1: Hydroxymethylation (Formation of the Quaternary Center)

Reaction: Cyclopentanecarbonitrile + Paraformaldehyde


 1-(Hydroxymethyl)cyclopentanecarbonitrile.

Q: My reaction mixture turns into a solid polymer. What is happening? A: You are likely seeing the polymerization of formaldehyde. This occurs if the base is added too quickly or the temperature is too low to initiate the reaction but high enough to polymerize the paraformaldehyde.

  • Fix: Use a "semi-batch" addition. Slurry the base (e.g., catalytic NaOEt or DBU) and nitrile in solvent (DMSO or alcohol), heat to reaction temperature (often 40-60°C), and then slowly charge the paraformaldehyde. This ensures the formaldehyde reacts with the nitrile enolate immediately upon depolymerization.

Step 2: O-Methylation (Safety & Scalability)

Reaction: 1-(Hydroxymethyl)cyclopentanecarbonitrile + Methylating Agent


 1-(Methoxymethyl)cyclopentanecarbonitrile.

Q: Can I use Sodium Hydride (NaH) and Iodomethane (MeI) as I did on the gram scale? A: Do not use NaH on a kilo scale for this reaction unless you have specialized cryo-reactors. The hydrogen evolution is massive, and the "runaway" potential is high.

  • Scalable Alternative: Use Phase Transfer Catalysis (PTC) .

    • System: 50% aq. NaOH / Toluene.

    • Catalyst: Tetrabutylammonium bromide (TBAB) (1-5 mol%).

    • Reagent: Dimethyl Sulfate (DMS) or MeI.

    • Why: The reaction occurs at the interface. It is easily controlled by stirring speed and cooling.[1] Water acts as a heat sink.

Step 3: Nitrile Reduction (The "Killer" Step)

Reaction: 1-(Methoxymethyl)cyclopentanecarbonitrile


 1-[1-(Methoxymethyl)cyclopentyl]methanamine.

Q: I am getting a large impurity (~15-20%) with double the molecular weight. What is it? A: This is the secondary amine dimer (Bis-alkylamine).

  • Mechanism: The primary amine product reacts with the intermediate imine during reduction.

  • Prevention:

    • Catalytic Hydrogenation (Preferred): Use Raney Nickel or Raney Cobalt. You MUST add Ammonia (NH3) or NaOH to the reaction mixture. Ammonia suppresses the secondary amine formation by shifting the equilibrium.

    • Chemical Reduction (LAH): If using LAH, ensure "Inverse Addition" (add nitrile to LAH) to keep the hydride in excess at all times.

Module 3: Critical Workup Guide (LAH Specific)

If you are using Lithium Aluminum Hydride (LAH) for batches <100g, the workup is the most dangerous phase.

The "Fieser" Workup Protocol (Standardized)

Do not use acid or simple water quenching, which creates unfilterable gelatinous aluminum hydroxides.

For every 1.0 g of LAH used:

  • Dilute: Dilute the reaction mixture with diethyl ether or THF and cool to 0°C.

  • Water: Add 1.0 mL of water very slowly (Dropwise).

    • Observation: Vigorous gas evolution (H2). Wait for it to subside.

  • Base: Add 1.0 mL of 15% aqueous NaOH .

  • Water: Add 3.0 mL of water.

  • Age: Warm to room temperature and stir for 15 minutes.

    • Result: A granular, white precipitate forms (Lithium Aluminate) which is easily filtered.

Data Table: Reduction Method Comparison

FeatureLithium Aluminum Hydride (LAH)Catalytic Hydrogenation (Raney Ni)Borane-THF (BH3)
Scale Suitability < 100 g> 1 kg100 g - 1 kg
Safety Hazard High (Pyrophoric, H2)Moderate (High Pressure H2)Moderate (DMS odor, toxicity)
Selectivity HighHigh (requires NH3 additive)High
Impurity Profile Aluminum saltsLeached NickelBoron complex (requires acidic workup)
Cost Low (Reagent), High (Labor)Low (Reagent), High (Equipment)High (Reagent)

FAQ: Common Troubleshooting Scenarios

Q: My final amine is absorbing CO2 from the air and turning into a solid carbamate. How do I handle this? A: Primary amines on a quaternary carbon are highly basic.

  • Solution: Store the compound as a salt form (Hydrochloride or Tartrate).

  • Protocol: Dissolve the crude amine in Ethanol/Et2O, cool to 0°C, and bubble dry HCl gas or add 4M HCl in Dioxane. The hydrochloride salt is stable, non-hygroscopic, and easier to handle.

Q: The distillation of the intermediate nitrile is causing decomposition. A: The methoxymethyl ether linkage can be sensitive to high heat/acidic traces.

  • Solution: Avoid pot temperatures >120°C. Use High Vacuum (0.1 - 1.0 mmHg) or, preferably, wipe-film evaporation. If the nitrile is >90% pure, proceed to reduction without distillation; amines are easier to purify via salt formation.

References

  • Nitrile Reduction Selectivity

    • Title: "Prevention of Secondary Amine Form
    • Source: ResearchG
    • URL:[Link]

  • Fieser Workup Protocol

    • Title: "Workup for Aluminum Hydride Reductions (Fieser Method)"
    • Source: University of Rochester, Department of Chemistry
    • URL:[Link]

  • Phase Transfer Catalysis

    • Title: "Phase Transfer C
    • Source: American Chemical Society (ACS)
    • URL:[Link]

  • Hydroxymethylation of Nitriles

    • Title: "Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile" (Analogous Chemistry)[2]

    • Source: Google P
    • URL

Sources

Troubleshooting

Technical Support Center: Chromatographic Separation of 1-[1-(Methoxymethyl)cyclopentyl]methanamine Isomers

Executive Summary & Technical Context This guide addresses the chromatographic challenges associated with 1-[1-(Methoxymethyl)cyclopentyl]methanamine , a gem-disubstituted aliphatic amine. From a structural perspective,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

This guide addresses the chromatographic challenges associated with 1-[1-(Methoxymethyl)cyclopentyl]methanamine , a gem-disubstituted aliphatic amine. From a structural perspective, this molecule presents two primary challenges for the analyst:

  • Detection: As an aliphatic amine ether, it lacks a strong UV chromophore (no aromatic rings or conjugated

    
    -systems), rendering standard UV detection at 254 nm useless and 210 nm noisy.
    
  • Isomer Resolution: While the target 1,1-disubstituted molecule is achiral (due to the plane of symmetry in the cyclopentane ring), synthetic routes often generate regioisomers (e.g., 1,2- or 1,3-disubstituted cyclopentanes) which are chiral and diastereomeric. Separating the compact "gem-dimethyl" like 1,1-target from the more extended 1,2-isomers requires maximizing shape selectivity.

This support center provides self-validating protocols for separating these species using Reversed-Phase Liquid Chromatography (RPLC) with advanced detection strategies.

Method Development Strategy

The "Why" Behind the Protocol
  • Stationary Phase: We prioritize High-pH stable C18 or Phenyl-Hexyl columns. At high pH, the amine is deprotonated (neutral), increasing retention and hydrophobicity, which allows the C18 chain to interact more effectively with the cyclopentyl ring's shape.

  • Mobile Phase pH: Amine peak tailing is caused by interaction with acidic silanols on the silica support. Using a high pH (pH > 10) mobile phase (e.g., Ammonium Hydroxide) suppresses protonation of the amine (

    
    ) and the silanols, sharpening the peak.
    
  • Detection: Since the molecule is UV-transparent, we must use Charged Aerosol Detection (CAD) , Evaporative Light Scattering Detection (ELSD) , or Mass Spectrometry (MS) . Alternatively, pre-column derivatization allows for UV/Fluorescence detection.[1]

Troubleshooting Guide (FAQ)

Q1: "I am injecting the sample but seeing no peaks or only solvent fronts. What is wrong?"

Diagnosis: The molecule is virtually invisible to UV detectors. Solution: You have two options:

  • Universal Detection (Preferred): Switch to a CAD or ELSD. These detectors respond to non-volatile mass, not optical absorbance.

  • Derivatization: If you only have a UV detector, you must derivatize the primary amine.

    • Protocol: React sample with FMOC-Cl (9-fluorenylmethyl chloroformate) or OPA (o-phthalaldehyde).[1] This attaches a UV-absorbing group to the amine.

    • Note: Derivatization changes the retention time and hydrophobicity significantly.

Q2: "My amine peak is broad and tailing significantly (As > 1.5). How do I fix this?"

Diagnosis: Secondary interactions between the positively charged amine (at neutral/low pH) and residual silanols on the column stationary phase. Solution:

  • Increase pH: Switch to a 10 mM Ammonium Bicarbonate/Ammonium Hydroxide buffer at pH 10.5 . This neutralizes the amine.

    • Caution: Ensure your column is rated for pH 10+ (e.g., Waters XBridge, Agilent Poroshell HPH).

  • Ionic Strength: If you must use low pH (e.g., 0.1% Formic Acid for MS), increase the ionic strength (add 10-20 mM Ammonium Formate) or use a column with a positive surface charge (e.g., C18 with charged surface hybrid technology) to repel the amine.

Q3: "I cannot separate the 1,1-target from the 1,2-regioisomer impurity."

Diagnosis: The hydrophobic difference between the gem-disubstituted (1,1) and vicinal (1,2) isomers is small on standard C18. Solution: Leverage Shape Selectivity .

  • Change Column: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column. The

    
    -
    
    
    
    interactions (if derivatized) or the rigid stationary phase structure often discriminate better between the "globular" 1,1-isomer and the "linear" 1,2-isomer.
  • Lower Temperature: Run the separation at 15–20°C . Lower temperature increases the rigidity of the stationary phase, enhancing steric selectivity between isomers.

Optimized Experimental Protocols

Protocol A: Direct Analysis (CAD/MS Detection)

Best for high-throughput and avoiding chemical modification.

ParameterSetting
Column High-pH Stable C18 (e.g., 2.1 x 100 mm, 2.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with

)
Mobile Phase B Acetonitrile (100%)
Gradient 5% B to 60% B over 10 minutes
Flow Rate 0.4 mL/min
Temperature 30°C
Detection CAD (Nebulizer: 35°C) or MS (ESI+, SIM mode for

)
Protocol B: Derivatization Method (UV Detection)

Best for labs limited to UV/Vis equipment.

  • Reagent Prep: Dissolve 10 mg FMOC-Cl in 1 mL Acetonitrile.

  • Reaction: Mix 100 µL Sample (in borate buffer pH 9) + 100 µL FMOC reagent.

  • Incubation: Wait 1 minute at room temperature.

  • Quench: Add 10 µL Adamantanamine (to scavenge excess FMOC).

  • Inject: Analyze using a standard C18 gradient (Water/ACN with 0.1% Formic Acid) detecting at 265 nm .

Comparison of Detection Modes

FeatureUV (210 nm)Derivatization-UVCAD / ELSDMass Spec (MS)
Sensitivity Very Low (Noise limited)HighMedium-HighVery High
Linearity PoorGoodNon-linear (Log-Log)Linear (dynamic range)
Isomer Specificity LowHigh (if chiral deriv.)UniversalMass-dependent
Ease of Use HighLow (requires prep)MediumLow (requires expertise)

Visualization: Method Optimization Workflow

The following decision tree guides the optimization process based on available instrumentation and separation goals.

MethodOptimization Start Start: 1-[1-(Methoxymethyl)cyclopentyl]methanamine Sample CheckDetector Check Available Detector Start->CheckDetector IsUV UV Detector Only? CheckDetector->IsUV IsCADMS CAD, ELSD, or MS? CheckDetector->IsCADMS Deriv Perform Derivatization (FMOC or OPA) IsUV->Deriv Yes Direct Direct Injection Method IsCADMS->Direct Preferred LowPH Low pH (pH 3) Formic Acid Deriv->LowPH FMOC is Acid Stable PH_Check Select pH Strategy Direct->PH_Check HighPH High pH (pH 10) Ammonium Bicarbonate PH_Check->HighPH Best Peak Shape PH_Check->LowPH If MS Sensitivity Requires C18Hybrid C18 Hybrid Particle (High pH Stable) HighPH->C18Hybrid C18Charged C18 Charged Surface (For Peak Shape) LowPH->C18Charged ColumnSel Select Column Result Evaluate Separation (Resolution > 1.5) C18Hybrid->Result C18Charged->Result

Figure 1: Decision tree for optimizing the chromatographic method based on detector availability and pH stability.

References

  • Waters Corporation. (2025). Analysis of Aliphatic Amines using High pH Mobile Phases on XBridge Columns. Waters Application Notes. [Link]

  • PubChem. (2025).[2] 1-[1-(Methoxymethyl)cyclopentyl]methanamine Compound Summary. National Library of Medicine. [Link]

  • Journal of Chromatography A. (2010). Separation of positional isomers of aliphatic amines using high-performance liquid chromatography.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Synthesis of Cyclopentylmethanamines: A Comparative Analysis

Cyclopentylmethanamine and its derivatives are valuable building blocks in modern medicinal chemistry, appearing in the structure of numerous pharmacologically active compounds. Their utility stems from the cyclopentyl g...

Author: BenchChem Technical Support Team. Date: February 2026

Cyclopentylmethanamine and its derivatives are valuable building blocks in modern medicinal chemistry, appearing in the structure of numerous pharmacologically active compounds. Their utility stems from the cyclopentyl group's ability to impart favorable properties such as increased lipophilicity and metabolic stability. The selection of an appropriate synthetic route is therefore a critical decision in any drug development program, balancing factors of yield, scalability, cost, and safety.

This guide provides an in-depth comparative analysis of the most prevalent synthetic strategies for accessing cyclopentylmethanamines. We will move beyond simple procedural lists to explore the mechanistic rationale behind each route, offering field-proven insights to guide your selection process.

Route 1: Reductive Amination of Cyclopentanecarboxaldehyde

This is arguably the most direct and widely employed method for synthesizing primary, secondary, and tertiary amines.[1][2] The reaction proceeds by the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.[1]

Mechanistic Rationale

The process begins with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of cyclopentanecarboxaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (a Schiff base). A reducing agent, present in the same pot, subsequently reduces the C=N double bond to afford the final cyclopentylmethanamine. The choice of reducing agent is critical; it must be selective for the imine over the starting aldehyde to prevent the formation of cyclopentylmethanol as a byproduct.

Catalytic hydrogenation is a highly effective and "green" approach, often utilizing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[2] Alternatively, hydride-based reducing agents such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) can be employed under milder conditions. STAB is particularly advantageous as it is less basic and more selective for the imine, minimizing side reactions.

Reductive_Amination cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Aldehyde Cyclopentanecarboxaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Product Cyclopentylmethanamine Imine->Product [Reducing Agent] e.g., H2/Pd-C, NaBH3CN

Caption: Reductive amination pathway.

Advantages & Disadvantages
  • Expertise & Experience: This one-pot procedure is highly convergent and atom-economical.[3] Its main advantage lies in its operational simplicity and the wide availability of starting materials. Catalytic hydrogenation methods are particularly scalable and generate minimal waste, aligning with green chemistry principles.[2]

  • Trustworthiness: The primary challenge is controlling over-alkylation. The newly formed primary amine can react with another molecule of the aldehyde, leading to the formation of the secondary amine, bis(cyclopentylmethyl)amine. Using a large excess of ammonia can mitigate this issue, driving the equilibrium towards the formation of the primary amine.

Experimental Protocol: Catalytic Reductive Amination
  • To a solution of cyclopentanecarboxaldehyde (1.0 eq) in methanol (10 volumes), add a 7 M solution of ammonia in methanol (5.0 eq).

  • Add 10% Palladium on carbon (2 mol%).

  • Pressurize the reaction vessel with hydrogen gas (50 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by distillation or column chromatography to yield cyclopentylmethanamine.

Route 2: Reduction of Cyclopentanecarbonitrile

This route offers a reliable alternative, particularly when cyclopentanecarboxaldehyde is unstable or difficult to source. The synthesis involves the reduction of a nitrile functional group, which can be readily prepared from cyclopentyl halides.[4]

Mechanistic Rationale

Powerful hydride-donating reagents, most commonly Lithium Aluminum Hydride (LiAlH₄), are required for this transformation.[5] The mechanism involves the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile. This process occurs twice, leading to a di-anionic intermediate which is coordinated to the aluminum. A subsequent aqueous workup protonates the nitrogen and carbon atoms to liberate the primary amine.[6] Catalytic hydrogenation with catalysts like Raney Nickel can also be effective but often requires higher pressures and temperatures.

Nitrile_Reduction cluster_step1 Step 1: Hydride Addition cluster_step2 Step 2: Hydrolysis Nitrile Cyclopentanecarbonitrile Intermediate Imino-metal complex Nitrile->Intermediate 1) LiAlH4, Ether Product Cyclopentylmethanamine Intermediate->Product 2) H2O workup

Caption: Nitrile reduction pathway.

Advantages & Disadvantages
  • Expertise & Experience: This method is highly effective for producing primary amines exclusively, as over-alkylation is not possible. The starting nitrile can be synthesized via a nucleophilic substitution reaction between a cyclopentyl halide and a cyanide salt, which adds a carbon atom to the chain.[4]

  • Trustworthiness: The primary drawback is the use of LiAlH₄. This reagent is highly pyrophoric and reacts violently with water, requiring stringent anhydrous conditions and careful handling, which can be a challenge for large-scale synthesis.[7] The aqueous workup can also be hazardous if not performed correctly.

Experimental Protocol: LiAlH₄ Reduction
  • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF (15 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of cyclopentanecarbonitrile (1.0 eq) in the same anhydrous solvent (5 volumes) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by IR spectroscopy (disappearance of the C≡N stretch at ~2250 cm⁻¹).

  • Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Route 3: Amidation of Cyclopentanecarboxylic Acid & Subsequent Reduction

This two-step sequence provides a robust pathway from a stable and often commercially available starting material.

Mechanistic Rationale

Step 1: Amidation. The carboxylic acid is first converted into a more reactive derivative, such as an acid chloride or an activated ester, which then reacts with ammonia to form cyclopentanecarboxamide. Direct amidation by heating the carboxylic acid with ammonia is possible but often requires harsh conditions.[8]

Step 2: Reduction. The resulting amide is then reduced to the amine. LiAlH₄ is effective for this transformation, reducing the carbonyl group completely to a methylene (CH₂) group.[5] Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are excellent alternatives that offer higher chemoselectivity, often leaving other functional groups like esters and nitro groups intact.[9][10]

Amide_Reduction_Workflow Acid Cyclopentanecarboxylic Acid Amide Cyclopentanecarboxamide Acid->Amide 1) Activation (e.g., SOCl2) 2) NH3 Amine Cyclopentylmethanamine Amide->Amine Reduction (e.g., LiAlH4 or BH3)

Caption: Two-step amide reduction workflow.

Advantages & Disadvantages
  • Expertise & Experience: This route is highly reliable and versatile. The stability of the carboxylic acid starting material is a significant advantage. The use of borane reagents in the reduction step offers a safer and more selective alternative to LiAlH₄.[11]

  • Trustworthiness: The main drawback is that it is a two-step process, which can lower the overall yield and increase labor and resource costs compared to a one-pot reductive amination. The amidation step can sometimes be challenging to drive to completion.

Experimental Protocol: Borane Reduction of an Amide
  • To a solution of cyclopentanecarboxamide (1.0 eq) in dry THF (10 volumes) at 0 °C under an inert atmosphere, add borane-dimethyl sulfide complex (2.0 M in THF, 1.5 eq) dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 3-5 hours.

  • Cool the reaction to 0 °C and slowly add 6 M HCl to quench the excess borane and hydrolyze the borane-amine complex.

  • Heat the mixture to reflux for another hour.

  • Cool to room temperature and basify the mixture with aqueous NaOH until pH > 12.

  • Extract the aqueous layer with diethyl ether (3 x 20 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the desired amine.

Alternative Methods: The Leuckart-Wallach and Gabriel Syntheses

  • Leuckart-Wallach Reaction: This classical method involves the reductive amination of aldehydes or ketones using formic acid or formamide as both the nitrogen source and the reducing agent.[12][13] It is a one-pot reaction but typically requires high temperatures (160-185 °C) and long reaction times, which can limit its applicability for sensitive substrates.[12][14] The initial product is the N-formyl amine, which requires a subsequent hydrolysis step to yield the free amine.

  • Gabriel Synthesis: A robust method for preparing primary amines from primary alkyl halides.[15][16] This route would involve reacting potassium phthalimide with cyclopentylmethyl halide, followed by hydrolysis (often with hydrazine) to release the primary amine.[17] It provides a clean product, free from over-alkylation byproducts.[18] However, its utility is dependent on the availability of the corresponding cyclopentylmethyl halide, which itself might be prepared from cyclopentylmethanol.

Comparative Summary

Parameter Reductive Amination Nitrile Reduction Amide Reduction
Starting Material CyclopentanecarboxaldehydeCyclopentanecarbonitrileCyclopentanecarboxylic Acid
Number of Steps 1 (One-pot)12
Key Reagents H₂/Pd-C, NaBH₃CN, NH₃LiAlH₄, H₂/Raney NiSOCl₂, NH₃, LiAlH₄, BH₃
Typical Yields Good to ExcellentExcellentGood (over two steps)
Scalability Excellent (especially catalytic)Moderate (LiAlH₄ is challenging)Good
Key Advantage High convergence, atom economyExclusively primary amine productStable starting material, high selectivity with borane
Key Disadvantage Potential for over-alkylationHazardous reagents (LiAlH₄)Two-step process, lower overall yield

Conclusion and Recommendation

For researchers and drug development professionals, the choice of synthetic route to cyclopentylmethanamine is a multi-faceted decision.

  • For speed, efficiency, and scalability, Reductive Amination of cyclopentanecarboxaldehyde is the superior choice. Its one-pot nature makes it ideal for rapid analog synthesis and large-scale production, provided that over-alkylation can be controlled through careful optimization of reaction conditions (e.g., using an excess of ammonia).

  • When an exclusively primary amine is required and the hazards can be managed, the Reduction of Cyclopentanecarbonitrile is an excellent and high-yielding option. This route is particularly valuable when the aldehyde precursor is unavailable or unstable.

  • The Amidation/Reduction sequence starting from cyclopentanecarboxylic acid offers the highest degree of reliability and safety, especially when using borane reagents. While it is a two-step process, the stability of the starting material and the chemoselectivity of the reduction step make it a robust choice for complex molecules with multiple functional groups.

Ultimately, the optimal route will depend on the specific constraints of your project, including starting material availability, scale, safety protocols, and the need to tolerate other functional groups within the molecule.

References

  • WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.
  • Gabriel phthalimide synthesis (video). Khan Academy.
  • Gabriel Amine Synthesis. YouTube.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
  • Reductive amination of cyclopentanone | Request PDF.
  • The Reduction of Nitriles. Chemistry LibreTexts.
  • The Gabriel Synthesis. Master Organic Chemistry.
  • Lithium Aluminum Hydride (LiAlH4)
  • Organic Synthesis Routes. Curriculum Press.
  • Reduction of Cyclopropanecarboxylic Acids by Borane, a Chemoselective Reduction Sensitive to Steric Interactions and Reaction Conditions.
  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Alfa Chemistry.
  • Gabriel synthesis. Wikipedia.
  • Borane Reagents. Organic Chemistry Portal.
  • LAH, Lithium aluminum hydride, Lithium tetrahydridoalumin
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions.
  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
  • The Leuckart Reaction. Chemistry LibreTexts.

Sources

Comparative

Head-to-head comparison of 1-[1-(Methoxymethyl)cyclopentyl]methanamine with other primary amines in a reaction

Executive Summary 1-[1-(Methoxymethyl)cyclopentyl]methanamine (referred to herein as MMCPMA ) represents a specialized class of gem-disubstituted cyclic amines . Unlike standard primary amines, MMCPMA features a quaterna...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[1-(Methoxymethyl)cyclopentyl]methanamine (referred to herein as MMCPMA ) represents a specialized class of gem-disubstituted cyclic amines . Unlike standard primary amines, MMCPMA features a quaternary carbon at the


-position, embedded within a cyclopentane ring. This structure imposes significant conformational restriction  (via the Thorpe-Ingold effect) and steric bulk , making it a high-value scaffold for medicinal chemistry (e.g., in kinase inhibitors or GPCR ligands) to improve metabolic stability and selectivity.

However, these same features present a synthetic challenge. In head-to-head comparisons with standard amines like Benzylamine or Cyclopentylmethanamine , MMCPMA exhibits significantly reduced nucleophilicity due to steric hindrance. This guide provides a technical comparison of reaction kinetics, expected yields, and optimized protocols for utilizing MMCPMA in Amide Coupling , the most critical transformation for this building block.

The Competitors: Structural & Electronic Profile

To understand the performance of MMCPMA, we compare it against a "Gold Standard" (Benzylamine) and a "Structural Control" (Cyclopentylmethanamine).

FeatureMMCPMA (Target)Benzylamine (Standard)Cyclopentylmethanamine (Control)
Structure

-Quaternary (Gem-disubstituted)
Primary LinearPrimary Cyclic
Steric Environment High (Neopentyl-like)LowModerate
Electronic Effect Inductive donation (+I) from etherInductive withdrawal (-I) from PhenylInductive donation (+I) from alkyl
Solubility (LogP) Moderate (Ether oxygen aids solubility)High (Lipophilic)High (Lipophilic)
Key Challenge Nucleophilic attack at crowded centerNone (highly reactive)Minor conformational flexibility

Head-to-Head Analysis: Amide Coupling Efficiency

The Reaction

The formation of an amide bond using a carboxylic acid (R-COOH) and the amine, mediated by a coupling reagent (e.g., HATU).[1]

Performance Metrics

Based on physical organic principles of


-quaternary amines and kinetic data for hindered substrates [1, 2]:
  • Reaction Kinetics: MMCPMA reacts approximately 10–50x slower than Benzylamine. The quaternary center creates a "neopentyl-like" barrier, making the approach to the activated carbonyl difficult.

  • Yield Potential:

    • Benzylamine:[2] >95% conversion typically achieved in <1 hour at RT.

    • MMCPMA: Often stalls at 60–70% conversion under standard conditions (EDC/HOBt). Requires high-activity reagents (HATU/COMU) and extended times (12–24h) to reach >90%.

  • Side Reactions: Due to the slow rate of nucleophilic attack, MMCPMA reactions are more prone to epimerization of the carboxylic acid (if chiral) or hydrolysis of the active ester active intermediate.

Mechanistic Visualization

The following diagram illustrates the kinetic barrier difference. The "Gem-Disubstituted" nature of MMCPMA raises the energy of the transition state (


) due to steric clash.

ReactionCoordinate Start Reactants (Acid + Amine) TS_Benz TS‡ (Benzylamine) Low Steric Clash Start->TS_Benz Fast k1 TS_MMCPMA TS‡ (MMCPMA) High Steric Clash (Thorpe-Ingold Constraint) Start->TS_MMCPMA Slow k2 Product Amide Product TS_Benz->Product TS_MMCPMA->Product

Figure 1: Kinetic comparison showing the higher activation energy barrier for MMCPMA due to steric congestion at the nucleophilic nitrogen.

The "Ether Effect": Solvation & Chelation

A unique feature of MMCPMA is the Methoxymethyl group.

  • Solvation: Unlike purely hydrophobic amines (e.g., Neopentylamine), the ether oxygen in MMCPMA acts as a hydrogen bond acceptor. In polar aprotic solvents (DMF, DMSO), this can create a solvation shell that further hinders the amine, necessitating the use of less polar solvents (DCM, THF) if solubility permits [3].

  • Hemilability: In metal-catalyzed reactions (e.g., Buchwald-Hartwig), the ether oxygen can transiently coordinate to the metal center. While this stabilizes the complex, it can also poison the catalyst if the bite angle is too tight. Recommendation: Use bi-dentate ligands with high steric bulk (e.g., XPhos) to out-compete the internal ether coordination.

Optimized Experimental Protocol

Objective: Synthesize an amide from MMCPMA and a generic Carboxylic Acid with >90% yield, overcoming steric hindrance.

Reagents:

  • Amine: MMCPMA (1.2 equivalents)

  • Acid: Target Carboxylic Acid (1.0 equivalent)

  • Coupling Agent: HATU (1.2 equivalents) - Selected for high reactivity toward hindered amines.

  • Base: DIPEA (3.0 equivalents) - Hunig's base reduces steric clutter compared to TEA.

  • Solvent: DMF (Anhydrous) - Required to dissolve the HATU/Active Ester species.

Workflow

Protocol Step1 Step 1: Pre-Activation Mix Acid + HATU + DIPEA in DMF (Stir 15 min @ 0°C) Step2 Step 2: Amine Addition Add MMCPMA (1.2 eq) slowly (Prevent exotherm) Step1->Step2 Step3 Step 3: Reaction Maintenance Allow to warm to RT Stir 16-24 hours Step2->Step3 Check Checkpoint: LCMS Is conversion >90%? Step3->Check Workup Standard Workup (EtOAc extraction / LiCl wash) Check->Workup Yes Heat Troubleshoot: Heat to 50°C (Add 0.5 eq more HATU) Check->Heat No (Stalled) Heat->Step3 Re-incubate

Figure 2: Optimized synthetic workflow for coupling sterically hindered MMCPMA.

Step-by-Step Methodology
  • Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol) at 0°C. Stir for 15 minutes. Reasoning: Pre-activation ensures the active ester is formed before the slow amine is introduced, reducing competition.

  • Addition: Add MMCPMA (1.2 mmol) dropwise. Note: MMCPMA is often an oil; ensure accurate weighing or density correction.

  • Reaction: Remove the ice bath and stir at Room Temperature.

    • Critical Control: Monitor by LCMS at T=1h. Unlike Benzylamine (which would be done), MMCPMA will likely show <20% product. Do not quench.

    • Endpoint: Continue stirring for 16–24 hours.

  • Troubleshooting: If conversion stalls <50% after 24h, heat the reaction to 50°C . The thermal energy helps overcome the steric repulsion of the gem-disubstituted ring [4].

References

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][3] Organic Process Research & Development, 20(2), 140-177. Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational text on the Thorpe-Ingold Effect). Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Validation

Comparative bioactivity of cyclopentyl vs. cyclohexyl methanamine derivatives

This guide provides an in-depth technical comparison of cyclopentyl versus cyclohexyl methanamine derivatives, focusing on their application in medicinal chemistry. It synthesizes experimental data regarding potency, met...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of cyclopentyl versus cyclohexyl methanamine derivatives, focusing on their application in medicinal chemistry. It synthesizes experimental data regarding potency, metabolic stability, and conformational dynamics to aid in rational drug design.

Executive Summary

In drug discovery, the choice between a five-membered (cyclopentyl) and six-membered (cyclohexyl) aliphatic ring is a critical "scaffold hop" decision. While often treated as interchangeable hydrophobic spacers, these rings exhibit distinct bioactivity profiles due to conformational vectors and metabolic liabilities .

  • Cyclohexyl Methanamine: Typically offers superior hydrophobic filling of large pockets due to the stable chair conformation. It is often more potent in binding assays but prone to specific metabolic oxidation at the C3/C4 positions.

  • Cyclopentyl Methanamine: Provides a different angular vector ("envelope" pucker) for substituents. It is often used to reduce lipophilicity (LogP) slightly compared to the C6 analog or to alter the trajectory of the methanamine nitrogen to avoid steric clashes.

Mechanistic Analysis: The "Ring Size" Effect

Conformational Dynamics & Vector Analysis

The bioactivity difference is largely driven by the spatial arrangement of the methanamine tail (


).
  • Cyclohexane (C6): Exists predominantly in a rigid chair conformation . Substituents prefer the equatorial position to minimize 1,3-diaxial interactions. This locks the methanamine vector into a specific trajectory, ideal for deep hydrophobic pockets (e.g., GPCR orthosteric sites).

  • Cyclopentane (C5): Exists in a flexible envelope or half-chair conformation. The energy barrier between conformers is low (pseudorotation), allowing the ring to "adapt" to sterically restricted binding sites where the rigid C6 ring might clash.

Metabolic Stability Patterns

Experimental data from fentanyl analog studies reveals a distinct metabolic shift based on ring size:

  • N-Dealkylation: Smaller rings (Cyclopropyl/Cyclobutyl) favor N-dealkylation (cleavage of the ring from the nitrogen).

  • Ring Oxidation: As ring size increases to Cyclohexyl , the metabolic preference shifts significantly toward oxidation of the alicyclic ring (hydroxylation) rather than N-dealkylation.

  • Implication: If a cyclohexyl-methanamine lead suffers from high clearance via ring oxidation, switching to a cyclopentyl analog may reduce this specific liability, though it may increase N-dealkylation risk.

Case Study: COX-2 Inhibition (Quantitative Comparison)

A direct head-to-head comparison of ring size effects was performed on 1-naphthol derivatives targeting the COX-2 enzyme. The study synthesized N-substituted derivatives where the only variable was the cycloalkyl ring size.

Experimental Data: Potency Comparison
Compound ScaffoldRing Size (R)TargetIC50 (µM)Fold Difference
Compound 8 CyclopentylCOX-219.90Reference
Compound 9 CyclohexylCOX-27.772.56x More Potent
Compound 8 CyclopentylCOX-1>100 (Inactive)N/A
Compound 9 CyclohexylCOX-15.55Active

Interpretation: The cyclohexyl derivative (Compound 9) demonstrated superior potency. Molecular docking revealed that the larger C6 ring facilitated a stronger van der Waals interaction between the scaffold and the Tyr385 residue in the COX-2 active site. The C5 ring was insufficient to fill this hydrophobic void, leading to a 2.5-fold loss in potency.

Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for medicinal chemists when choosing between these two scaffolds.

SAR_Logic Start Lead Optimization: Cycloalkyl-Methanamine Scaffold Decision Primary Constraint? Start->Decision Path_Vol Hydrophobic Pocket Volume Decision->Path_Vol Potency Driven Path_Met Metabolic Liability Decision->Path_Met PK Driven C6_Choice Select CYCLOHEXYL Path_Vol->C6_Choice Large/Deep Pocket C5_Choice Select CYCLOPENTYL Path_Vol->C5_Choice Restricted/Shallow Pocket Path_Met->C6_Choice High N-Dealkylation Path_Met->C5_Choice High Ring Oxidation Reason_C6 Outcome: - Rigid Chair Conformation - Max Hydrophobic Fill - Risk: Ring Hydroxylation C6_Choice->Reason_C6 Reason_C5 Outcome: - Flexible Envelope Pucker - Reduced Steric Clash - Risk: N-Dealkylation C5_Choice->Reason_C5

Figure 1: Strategic decision tree for selecting ring size based on binding pocket constraints and metabolic identification.

Experimental Protocol: Synthesis via Reductive Amination

To validate these findings in your own program, the following protocol describes the standard synthesis of these derivatives using Reductive Amination . This method is preferred over alkylation due to the prevention of over-alkylation.

Reagents & Materials
  • Carbonyl Precursor: Cyclopentanecarbaldehyde or Cyclohexanecarbaldehyde (for C-linked) OR Cyclopentanone/Cyclohexanone (for N-linked).

  • Amine Partner: Primary or Secondary amine (R-NH2).

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)3).

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Catalyst: Acetic Acid (AcOH) - 1 equivalent.

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • In a round-bottom flask, dissolve the Amine (1.0 equiv) and Ketone/Aldehyde (1.1 equiv) in DCE (0.1 M concentration).

    • Add Acetic Acid (1.0 equiv) to catalyze imine formation.

    • Stir at room temperature for 30–60 minutes under nitrogen atmosphere.

    • Checkpoint: Monitor by TLC or LCMS for the disappearance of the amine.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH(OAc)3 (1.5 equiv) portion-wise over 10 minutes. Note: NaBH(OAc)3 is milder than NaCNBH3 and avoids toxic cyanide byproducts.

    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Workup & Purification:

    • Quench with saturated aqueous NaHCO3.

    • Extract with Dichloromethane (DCM) x3.

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

    • Purification: Flash column chromatography (typically MeOH/DCM gradient).

Synthesis Workflow Diagram

Synthesis_Flow Input Ketone/Aldehyde + Amine Step1 1. Mix in DCE + AcOH (1 eq) (Imine Formation) Input->Step1 30 min Step2 2. Add NaBH(OAc)3 (Reduction) Step1->Step2 0°C -> RT Step3 3. Quench NaHCO3 Extract DCM Step2->Step3 16 h Output Purified Methanamine Derivative Step3->Output Column Chrom.

Figure 2: Standard reductive amination workflow for generating cycloalkyl methanamine libraries.

References

  • Comparison of Ring Size on COX-2 Inhibition

    • Title: Synthesis of novel 2-(2'-cyclopentyl)- and 2-(2'-cyclohexyl) substituted 1-naphthol derivatives with anticyclooxygenase activity.[1]

    • Source: PubMed / NIH
    • URL:[Link]

  • Metabolic Stability of Alicyclic Rings (Fentanyl Analogs)

    • Title: Correlations between metabolism and structural elements of the alicyclic fentanyl analogs...
    • Source: NIH / PMC
    • URL:[Link]

  • GlyT1 Inhibitor SAR (Cyclohexyl Preference)

    • Title: Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders.[2][3]

    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

  • CCR2 Antagonist Structural Determinants

    • Title: Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5.[4]

    • Source: Nature Communic
    • URL:[Link]

Sources

Comparative

A Comparative Guide to the Validation of a New Analytical Method for 1-[1-(Methoxymethyl)cyclopentyl]methanamine

For researchers, scientists, and drug development professionals, the rigorous and validated analysis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug quality, safety, and effic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous and validated analysis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug quality, safety, and efficacy. This guide provides an in-depth technical comparison of a newly developed analytical method for the quantification of 1-[1-(Methoxymethyl)cyclopentyl]methanamine, a primary aliphatic amine intermediate, against a traditional approach. The experimental data and validation parameters are presented in accordance with international regulatory guidelines to ensure scientific integrity and trustworthiness.

Introduction: The Analytical Challenge of Aliphatic Amines

1-[1-(Methoxymethyl)cyclopentyl]methanamine is a primary aliphatic amine.[1] Such compounds present a unique analytical challenge due to their physicochemical properties. They typically lack a significant ultraviolet (UV) chromophore, making direct spectrophotometric detection difficult and often insensitive.[2] Furthermore, their basic nature can lead to poor peak shapes and adsorption issues on traditional silica-based chromatography columns.[3]

To overcome these challenges, analytical methods for aliphatic amines often employ a derivatization step to introduce a UV-absorbing or fluorescent tag, or utilize techniques like gas chromatography with mass spectrometry (GC-MS) that do not rely on UV absorbance for detection.[2][3] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] This guide details the validation of a novel, sensitive, and specific High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization and compares its performance to a Gas Chromatography-Mass Spectrometry (GC-MS) method.

The New Analytical Method: Reversed-Phase HPLC with Pre-Column Derivatization

The proposed new method is a reversed-phase HPLC method with UV detection following pre-column derivatization with a suitable agent, such as o-phthalaldehyde (OPA). This approach is chosen for its high sensitivity and specificity for primary amines.[2][5]

Rationale for Method Selection

The selection of an HPLC-based method with derivatization is driven by several factors:

  • Enhanced Sensitivity and Selectivity: Derivatization with OPA in the presence of a thiol introduces a highly fluorescent and UV-absorbing isoindole derivative, significantly enhancing detection sensitivity compared to direct analysis.[2][5] This is crucial for the accurate quantification of the analyte, especially at low concentrations.

  • Robustness and Reproducibility: HPLC is a mature and well-understood technique known for its robustness and reproducibility in quality control environments.[1][6]

  • Wide Availability: HPLC systems with UV detectors are common in most analytical laboratories, making the method easily transferable.

Experimental Protocol: HPLC with OPA Derivatization

Objective: To quantify 1-[1-(Methoxymethyl)cyclopentyl]methanamine in a sample matrix.

Materials:

  • 1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride reference standard

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium borate buffer (pH 9.5)

  • Water (HPLC grade)

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in methanol. Create a series of calibration standards by diluting the stock solution.

  • Derivatization: To an aliquot of the standard or sample solution, add the OPA/3-MPA derivatizing reagent (prepared in sodium borate buffer). Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 340 nm.

  • Analysis: Inject the derivatized standard and sample solutions into the HPLC system and record the chromatograms.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample/Standard Deriv Add OPA/3-MPA Reagent Sample->Deriv React Derivatization Reaction Deriv->React Injection Inject into HPLC React->Injection Separation RP-C18 Column Separation Injection->Separation Detection UV Detection (340 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Analyte Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of 1-[1-(Methoxymethyl)cyclopentyl]methanamine with pre-column derivatization.

The Comparative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

As a point of comparison, a GC-MS method is presented. GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] For amines, which can be challenging to analyze by GC due to their polarity and potential for peak tailing, derivatization is often employed to improve volatility and chromatographic performance.[3][8] However, for a compound of this molecular weight, direct analysis on a suitable column is also feasible.

Rationale for Method Selection

GC-MS offers several advantages:

  • High Specificity: Mass spectrometry provides high specificity through the determination of the mass-to-charge ratio of the analyte and its fragments, aiding in positive identification.

  • Good Sensitivity: GC-MS can achieve low detection limits, particularly in selected ion monitoring (SIM) mode.

  • No UV Chromophore Required: The detection is based on mass, making it suitable for compounds lacking a UV chromophore.

Experimental Protocol: GC-MS

Objective: To quantify 1-[1-(Methoxymethyl)cyclopentyl]methanamine in a sample matrix.

Materials:

  • 1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride reference standard

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., a mid-polarity column)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Ionization (EI).

    • MS Detection: Full scan mode for identification and SIM mode for quantification.

  • Analysis: Inject the standard and sample solutions into the GC-MS system and record the total ion chromatograms and mass spectra.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample/Standard in Solvent Injection Inject into GC Sample->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Obtain TIC Detection->Chromatogram Spectrum Analyze Mass Spectrum Detection->Spectrum Quantification Quantify Analyte (SIM) Chromatogram->Quantification Spectrum->Quantification

Sources

Validation

Comparative Guide: Strategies for Isomeric Purity Determination of Substituted Cyclopentylamines

Executive Summary Substituted cyclopentylamines (e.g., 2-aminocyclopentanecarboxylic acid, cispentacin, and intermediates for neuraminidase inhibitors like Peramivir) represent a unique analytical challenge in drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted cyclopentylamines (e.g., 2-aminocyclopentanecarboxylic acid, cispentacin, and intermediates for neuraminidase inhibitors like Peramivir) represent a unique analytical challenge in drug development. Unlike planar aromatic systems, the cyclopentane ring exhibits conformational mobility ("puckering"), complicating NMR analysis. Furthermore, many of these scaffolds lack native UV chromophores, rendering standard HPLC detection ineffective without modification.

This guide objectively compares the three primary methodologies for determining isomeric purity: Direct Chiral SFC/HPLC , Indirect Derivatization (Marfey’s Method) , and NMR Spectroscopy . It provides actionable protocols for the most robust technique—Marfey’s analysis—and the modern, scalable alternative, Supercritical Fluid Chromatography (SFC).

Strategic Comparison of Analytical Methodologies

The selection of an analytical method depends on three factors: the presence of a chromophore, the volatility of the amine, and the required sensitivity.

Comparison Matrix
FeatureIndirect HPLC (Marfey's) Direct Chiral SFC Direct Chiral HPLC NMR (with CSA)
Primary Mechanism Diastereomeric separation on achiral C18Direct enantiomeric interaction with CSPDirect enantiomeric interaction with CSPChemical shift non-equivalence
Chromophore Requirement None (Reagent adds UV tag)High (or requires MS/CAD)High (or requires MS/CAD)None
Sensitivity High (pmol range)Medium-HighMediumLow (mg scale)
Throughput Low (Requires reaction time)Very High (3-5x faster)MediumHigh (for quick checks)
Isomer Scope Resolves Enantiomers & DiastereomersResolves Enantiomers & DiastereomersResolves Enantiomers & DiastereomersBest for Diastereomers
Cost per Sample Low (Reagents are cheap)Medium (Column cost)Medium (Column cost)Low (Solvent only)
Decision Framework

Use the following logic to select the optimal workflow for your specific cyclopentylamine derivative.

MethodSelection Start Start: Substituted Cyclopentylamine Chromophore Has UV Chromophore? Start->Chromophore Volatile Is Volatile? Start->Volatile Scale Scale? Chromophore->Scale Yes Marfey Marfey's Method (HPLC-UV/MS) Chromophore->Marfey No (Most Common) GC Chiral GC (Rare for polar amines) Volatile->GC Yes SFC Direct Chiral SFC (High Throughput) Scale->SFC Prep/High Vol NMR H-NMR + CSA (Quick Purity Check) Scale->NMR Quick Check

Figure 1: Analytical decision tree. For non-chromophoric cyclopentylamines, Marfey’s derivatization is the gold standard for purity; SFC is preferred for preparative separation.

Deep Dive: Indirect Determination via Marfey’s Reagent

For substituted cyclopentylamines lacking a UV chromophore (e.g., amino-cyclopentane carboxylic acids), Marfey’s Reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, FDAA) is the industry standard.

Mechanism & Causality

FDAA reacts with the primary amine group via nucleophilic aromatic substitution. This transforms the enantiomers (which are hard to separate) into diastereomers (which have different physical properties).[1]

  • Why it works: The L-alanine moiety in the reagent interacts intramolecularly with the dinitrobenzene ring. When attached to a chiral amine, the resulting diastereomers exhibit significantly different hydrophobicities, allowing baseline resolution on standard, inexpensive achiral C18 columns.

  • Detection: The dinitrophenyl group acts as a strong chromophore (

    
     nm), enabling high-sensitivity UV detection.
    
Experimental Protocol: FDAA Derivatization

Note: This protocol is self-validating; the presence of excess reagent peak confirms the reaction was not reagent-limited.

Materials:

  • Substituted Cyclopentylamine sample (approx. 50 mM in water).

  • Marfey’s Reagent (FDAA): 1% w/v solution in acetone.[2]

  • 1 M NaHCO₃.[2]

  • 2 M HCl.[2]

  • HPLC System with C18 Column (e.g., 150 x 4.6 mm, 3-5 µm).

Workflow:

  • Preparation: In a 1.5 mL amber vial (FDAA is light sensitive), mix:

    • 50 µL Sample Solution

    • 100 µL 1% FDAA solution

    • 20 µL 1 M NaHCO₃

  • Incubation: Heat the mixture at 40°C for 60 minutes .

    • Critical Step: Do not overheat. Higher temperatures can cause racemization of the reagent itself.

  • Quenching: Allow to cool, then add 20 µL 2 M HCl to stop the reaction.

  • Dilution: Dilute with 200 µL acetonitrile or mobile phase. Filter (0.2 µm) before injection.

HPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 60% B over 45 minutes (slow gradient is essential for diastereomer separation).

  • Detection: 340 nm.[2][3][4]

MarfeyWorkflow Step1 Sample + FDAA + NaHCO3 Step2 Heat @ 40°C (60 min) Nucleophilic Substitution Step1->Step2 Step3 Quench with HCl (Stops Reaction) Step2->Step3 Step4 HPLC Analysis (C18) Separates Diastereomers Step3->Step4 Output Chromatogram: L-L Isomer (Early) L-D Isomer (Late) Step4->Output

Figure 2: Marfey's Reagent workflow. The conversion of enantiomers to diastereomers allows for separation on standard achiral phases.[5]

Deep Dive: Direct Chiral SFC (The Modern Standard)

Supercritical Fluid Chromatography (SFC) is rapidly replacing Normal Phase HPLC for chiral analysis due to its speed and "green" profile. It is particularly effective for cyclopentylamines if mass spectrometry (MS) or Charged Aerosol Detection (CAD) is available, negating the need for derivatization.

Why SFC?
  • Diffusivity: Supercritical CO₂ has high diffusivity, allowing for 3-5x higher flow rates than HPLC without losing resolution.

  • Solubility: The non-polar nature of CO₂ combined with polar modifiers (MeOH) is ideal for penetrating the "puckered" conformations of cyclopentyl rings.

Experimental Protocol: Direct SFC

Column Selection: For amines, Amylose-based (e.g., Chiralpak IA/IG) or Cellulose-based (e.g., Chiralcel OD-H) columns are standard.

Conditions:

  • Mobile Phase: CO₂ / Methanol (with 0.2% Isopropylamine or Diethylamine additive).

    • Critical Step: The basic additive is mandatory to suppress ionization of the amine, preventing peak tailing.

  • Gradient: 5% to 40% Methanol over 5-10 minutes.

  • Back Pressure: 120-150 bar.

  • Temperature: 35-40°C.

  • Detection: MS (ESI+) or CAD (if UV inactive).

Data Analysis & Validation Standards

To ensure scientific integrity, your report must quantify purity using the following metrics.

Calculations

Enantiomeric Excess (% ee):


[1][4][6][7][8]

Resolution (


): 
Must be 

for baseline separation.

Validation Checklist
  • Blank Run: Inject the derivatization reagent (FDAA) alone to identify reagent peaks.

  • Racemic Standard: Always run a racemic mixture of the cyclopentylamine first to establish the retention times of both isomers.

  • Peak Purity: If using UV (Marfey's), use a Diode Array Detector (DAD) to confirm the spectra across the peak width are uniform, ensuring no co-eluting impurities.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review.[9] Amino Acids, 27(3-4), 231-247.[9] Link

  • Thermo Fisher Scientific. FDAA, Marfey's Reagent Instructions. Thermo Scientific User Guide. Link

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amines. Tetrahedron Letters, 37(19), 3299-3302. Link

  • Toribio, L., et al. (2018). Supercritical fluid chromatography for chiral separations: A review. Journal of Chromatography A, 1568, 1-10. Link

  • Berkecz, R., et al. (2006). HPLC separation of 2-aminocyclopentanecarboxylic acid enantiomers. Journal of Chromatographic Science, 44(3), 150-155. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-[1-(Methoxymethyl)cyclopentyl]methanamine

The following guide details the technical disposal procedures for 1-[1-(Methoxymethyl)cyclopentyl]methanamine , authored from the perspective of a Senior Application Scientist. This protocol synthesizes functional group...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical disposal procedures for 1-[1-(Methoxymethyl)cyclopentyl]methanamine , authored from the perspective of a Senior Application Scientist. This protocol synthesizes functional group chemistry (primary amines and ethers) with EPA/RCRA regulatory standards to ensure safety and compliance.

[1]

Executive Summary & Hazard Characterization

Effective disposal of 1-[1-(Methoxymethyl)cyclopentyl]methanamine requires addressing its dual functionality: the primary amine (corrosivity, basicity) and the ether linkage (flammability, potential peroxide formation).

Unlike simple solvents, this molecule presents a "hybrid hazard" that necessitates specific segregation protocols to prevent incompatible reactions in waste streams (e.g., exothermic reaction with acids or polymerization initiators).

Chemical Identity & Physical Properties
PropertyDataOperational Implication
Chemical Name 1-[1-(Methoxymethyl)cyclopentyl]methanamineOfficial manifest name
CAS Number 1255718-08-1 (HCl Salt) / Free base variesUse CAS for waste profiling
Molecular Formula

High Nitrogen/Carbon ratio
Functional Groups Primary Amine (

), Ether (

)
Corrosive + Flammable
Acidity (pKa) ~10.5 (Estimated for amine)Highly Basic; segregates from acids
RCRA Codes D001 (Ignitable), D002 (Corrosive)Mandatory waste codes

Pre-Disposal Stabilization & Segregation

Before this compound enters the waste stream, it must be stabilized to prevent uncontrolled reactions in the central accumulation area.

A. Peroxide Management (The Ether Risk)

Although the methoxymethyl group is sterically less prone to peroxide formation than diisopropyl ether, long-term storage can still generate explosive peroxides.

  • Test: If the container has been open >6 months, test for peroxides using Quantofix® or starch-iodide strips.

  • Action: If peroxides >100 ppm, do not move the container . Contact EHS immediately for remote stabilization. If <100 ppm, reduce with ferrous sulfate or sodium bisulfite before disposal.

B. pH Neutralization (The Amine Risk)

Do not neutralize large quantities (>100g) in the lab due to exotherm generation. For small operational quantities, ensure the waste stream is compatible with bases.

C. Waste Stream Segregation Logic

This compound must NEVER be mixed with:

  • Oxidizers (Nitric acid, Peroxides)

    
     Risk of hypergolic ignition.
    
  • Acids (HCl,

    
    ) 
    
    
    
    Violent exothermic neutralization.
  • Halogenated Solvents (DCM, Chloroform)

    
     Potential alkylation reactions over time.
    

Correct Stream: Basic Organic Waste (Non-Halogenated).

Disposal Workflows

Workflow 1: Solid Waste (Residues, Contaminated PPE)

Applicable for: Contaminated gloves, weighing boats, and solid residues.

  • Containment: Place solid waste in a yellow biohazard/chemical debris bag (polyethylene).

  • Double Bagging: Seal the first bag and place it inside a secondary clear heavy-duty bag.

  • Labeling: Attach a hazardous waste tag listing "1-[1-(Methoxymethyl)cyclopentyl]methanamine - Solid Debris - Toxic/Corrosive."

  • Disposal: Incineration via licensed contractor.

Workflow 2: Liquid Waste (Mother Liquors, Reaction Mixtures)

Applicable for: Solvent washes, reaction byproducts.

Step-by-Step Protocol:

  • Solvent Compatibility Check: Ensure the carrier solvent (e.g., Methanol, THF) is compatible with the waste drum material (High-Density Polyethylene - HDPE is preferred).

  • Transfer:

    • Use a chemically resistant funnel (Polypropylene).

    • Pour slowly to avoid splashing.

    • Critical: Leave 10% headspace in the container for thermal expansion.

  • pH Check: Verify the waste container pH is >9. If acidic waste was accidentally added previously, do not add this amine; significant heat will generate.

  • Closure: Cap tightly with a non-vented cap (unless evolving gas, which indicates a reaction—evacuate if so).

Visualization: Disposal Decision Tree

DisposalTree Start Waste Generation: 1-[1-(Methoxymethyl)cyclopentyl]methanamine StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid ContainerSolid Container: Double-bagged Polyethylene Solid->ContainerSolid PeroxideCheck Check Peroxides (Ether risk) Liquid->PeroxideCheck Segregation Segregate: Basic Organic (No Halogens/Acids) PeroxideCheck->Segregation <100 ppm Contact EHS Contact EHS PeroxideCheck->Contact EHS >100 ppm ContainerLiquid Container: HDPE Carboy (Label: D001, D002) Segregation->ContainerLiquid Disposal Final Disposal: High-Temp Incineration ContainerSolid->Disposal ContainerLiquid->Disposal

Figure 1: Logical decision tree for segregating and packaging amine-ether waste.[1]

Emergency Contingencies: Spill Management

In the event of a spill, the primary risks are inhalation of vapors and skin corrosion .

Spill Response Protocol
  • Evacuate & Ventilate: Clear the area. If the spill is >100mL and outside a fume hood, activate the fire alarm.

  • PPE: Wear Butyl rubber or Silver Shield® gloves (Nitrile is permeable to some amines/ethers over time). Wear a full-face respirator with organic vapor/ammonia cartridges if outside a hood.

  • Neutralization (The "Safe" Way):

    • Do not use strong acids (HCl).

    • Apply a Citric Acid or Sodium Bisulfate solid spill mix to the liquid. This converts the volatile amine into a non-volatile, less corrosive salt.

  • Absorption: Once neutralized (pH 6-8), absorb with vermiculite or dry sand.

  • Disposal: Scoop into a wide-mouth jar, label as "Spill Debris: Amine Salts," and manage as hazardous waste.

Regulatory Compliance (US & EU)

United States (EPA/RCRA)
  • Waste Classification: Listed as a Characteristic Waste .

    • D001: Ignitable (if flash point <60°C).

    • D002: Corrosive (aqueous pH >12.5, or liquid corrodes steel).

  • Satellite Accumulation: Store in a closed container at or near the point of generation. Must be moved to central storage within 3 days of filling.

European Union (REACH/ECHA)
  • Waste Code (EWC): 07 01 04* (other organic solvents, washing liquids and mother liquors).

  • Directive: Must be incinerated at a facility permitting halogen-free organic solvents.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. EPA.gov. [Link]

  • PubChem. (2023).[2] Compound Summary: 1-[1-(Methoxymethyl)cyclopentyl]methanamine.[1][3][4] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

Handling

Personal protective equipment for handling 1-[1-(Methoxymethyl)cyclopentyl]methanamine

Executive Summary & Risk Context 1-[1-(Methoxymethyl)cyclopentyl]methanamine is a specialized primary aliphatic amine, structurally related to gabapentinoid intermediates. While often categorized generically as an "irrit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

1-[1-(Methoxymethyl)cyclopentyl]methanamine is a specialized primary aliphatic amine, structurally related to gabapentinoid intermediates. While often categorized generically as an "irritant" in preliminary vendor data, its chemical class dictates a higher standard of care.

The Core Hazard: As a primary amine, this compound possesses a lone pair of electrons on the nitrogen atom, making it a strong nucleophile and a base. Upon contact with biological tissue, it drives saponification of membrane lipids and denaturation of proteins. Unlike acids which coagulate proteins (forming a barrier), amines and alkalis liquefy tissue, allowing for deep, progressive chemical burns that may not be immediately painful.

Operational Directive: Treat this substance as Corrosive (Category 1B) and a Severe Eye Damager (Category 1) regardless of specific vendor labeling. The protocols below are designed to create a self-validating safety system that prevents exposure rather than just mitigating it.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves often provide a false sense of security against amines. Aliphatic amines can permeate thin nitrile (<4 mil) in minutes. The following matrix applies the "Worst-Case Analog" principle, using permeation data for cyclohexylmethylamine as a baseline.

Task-Based PPE Selection
Protection ZoneTask A: Weighing / Solid Handling (< 1g)Task B: Reaction Setup / Liquid Transfer (> 1g or in solution)Task C: Spill Cleanup / High Exposure Risk
Hand Protection Double Nitrile (Total thickness > 8 mil).Rationale: Solid state reduces permeation risk; double layer covers pinholes.Laminate (Silver Shield/Barrier) under Nitrile.Rationale:[1] Amines permeate nitrile.[2] Laminate provides >4hr breakthrough time.Butyl Rubber or Multi-layer Laminate .Rationale: Maximum chemical resistance required.
Eye/Face Chemical Splash Goggles .Rationale:[3] Safety glasses are insufficient against dust/aerosol migration.Face Shield + Goggles .Rationale: Protects face from splash and neck from aerosols.Full Face Respirator (if outside hood).
Respiratory Fume Hood (Sash at 18").Rationale: Capture velocity > 100 fpm prevents dust escape.Fume Hood .Rationale: Amine vapors are respiratory sensitizers.PAPR or SCBA (if spill > 500mL outside hood).
Body Lab Coat (100% Cotton/Nomex).Rationale: Synthetics melt into skin upon contact with corrosives/fire.Chemical Apron (Rubber/Neoprene).Rationale:[4] Protects torso from splashes during pouring.Tychem® Suit (taped seams).

Operational Protocol: The "Zero-Exposure" Workflow

This protocol utilizes a Check-Execute-Verify loop to ensure safety.

Phase 1: Pre-Operational Check
  • Glove Integrity Test: Inflate nitrile gloves with air and submerge in water or hold near cheek to detect pinholes. Never skip this for amine handling.

  • Neutralization Prep: Prepare a beaker of saturated Citric Acid or Dilute Acetic Acid (5%) in the hood. This is your immediate decontamination station for tools/gloves—do not use water initially, as it spreads the oily amine.

Phase 2: Handling & Transfer
  • The "No-Pour" Rule: Never pour the liquid amine from a stock bottle.

    • Technique: Use a positive-displacement pipette or a glass syringe with a long needle.

    • Why: Pouring generates invisible micro-aerosols that settle on the sash and bench, creating contact hazards for the next user.

  • Weighing Solids:

    • Use a disposable anti-static weighing boat.

    • After transfer, immediately immerse the boat and spatula in the Citric Acid quench bath before disposal.

Phase 3: Reaction Quenching (The Exotherm Risk)
  • Mechanism: Adding acid to this amine generates significant heat ($ \Delta H_{neut} \approx -50 \text{ kJ/mol} $).

  • Protocol:

    • Cool the reaction vessel to < 5°C.

    • Dilute the acid quencher (do not add concentrated HCl directly).

    • Add acid dropwise while monitoring internal temperature.

    • Stop if temperature rises > 10°C; allow to cool before proceeding.

Waste Management & Disposal

Improper disposal of amines is a leading cause of "trash can fires" in labs due to reaction with incompatible wastes.

Disposal Logic Table
Waste StreamClassificationTreatment / Action
Primary Waste (Mother liquors, reaction mix)Basic Organic Waste Segregate into "Basic/Amine" container. DO NOT mix with Oxidizers (Nitric acid) or Acid waste.
Solid Waste (Gloves, weigh boats, paper towels)Contaminated Debris Double-bag in clear polyethylene. Label "Amine Contaminated."
Sharps (Needles, syringes)Bio/Chem Hazard Rinse syringe with acetone into waste stream before placing in sharps bin to prevent evaporation in the bin.

Emergency Response

  • Skin Contact:

    • Blot, Don't Rub: Gently blot excess liquid with a dry pad.

    • Flush: Immediately flush with water for 15 minutes .

    • Assess: If skin feels "soapy" or "slippery" after washing, the amine is still present. Continue washing.

  • Eye Contact:

    • Force eyelids open.

    • Flush for 15 minutes minimum.

    • Seek medical attention immediately—corneal clouding can be delayed.

Visualized Safety Workflow

The following diagram illustrates the decision logic for handling this specific amine, emphasizing the "Stop/Go" decision points based on scale and state.

AmineSafety Start Start: Handling 1-[1-(Methoxymethyl)cyclopentyl]methanamine StateCheck Material State? Start->StateCheck Solid Solid Form StateCheck->Solid Powder/Crystal Liquid Liquid / Solution StateCheck->Liquid Oil/Solvent PPE_Solid PPE: Double Nitrile + Goggles + Lab Coat Solid->PPE_Solid RiskAssess Risk Assessment: High Aerosol Potential Liquid->RiskAssess PPE_Liquid PPE: Laminate Liner + Face Shield + Apron RiskAssess->PPE_Liquid HoodCheck Engineering Control: Fume Hood Flow >100fpm? PPE_Solid->HoodCheck PPE_Liquid->HoodCheck Stop STOP WORK Call Facilities HoodCheck->Stop No / Alarm Proceed Proceed with Transfer HoodCheck->Proceed Yes TransferMethod Transfer Method: Syringe/Positive Displacement (NO POURING) Proceed->TransferMethod Decon Decon Tools: Citric Acid Bath TransferMethod->Decon Disposal Disposal: Segregated Basic Waste Decon->Disposal

Caption: Decision logic for PPE selection and operational workflow based on material state and engineering controls.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 6: Working with Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. US Department of Labor. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(Methoxymethyl)cyclopentyl]methanamine
Reactant of Route 2
Reactant of Route 2
1-[1-(Methoxymethyl)cyclopentyl]methanamine
© Copyright 2026 BenchChem. All Rights Reserved.